Product packaging for PptT-IN-3(Cat. No.:)

PptT-IN-3

Katalognummer: B12408375
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: NEJPXAFQJAEHPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

PptT-IN-3 (Compound 5p) is a potent and selective inhibitor of the phosphopantetheinyl phosphoryl transferase (PptT) enzyme from Mycobacterium tuberculosis , with a reported IC50 value of 3.5 µM . PptT is an essential and genetically validated drug target in M. tuberculosis . It plays a critical role in activating key enzymes, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), by transferring the 4'-phosphopantetheine moiety from coenzyme A to their carrier protein domains . This post-translational modification is indispensable for the biosynthesis of vital components of the mycobacterial cell envelope, including mycolic acids, as well as for the production of lipid virulence factors such as mycobactins . By inhibiting PptT, this compound effectively blocks the synthesis of these essential lipids, thereby undermining the structural integrity of the bacterial cell wall and impairing the pathogen's virulence, which holds great promise for the development of novel anti-tubercular therapies . The urgent need for new therapeutic agents is driven by the rising prevalence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis . This compound represents a valuable chemical tool for researchers aiming to elucidate the intricate mechanisms of lipid metabolism and virulence in mycobacteria, and for probing the PptT pathway as a new strategy in the global fight against tuberculosis . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27N5O3S B12408375 PptT-IN-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C16H27N5O3S

Molekulargewicht

369.5 g/mol

IUPAC-Name

1-[2,6-diethyl-4-(ethylsulfamoyl)phenyl]-3-(N'-ethylcarbamimidoyl)urea

InChI

InChI=1S/C16H27N5O3S/c1-5-11-9-13(25(23,24)19-8-4)10-12(6-2)14(11)20-16(22)21-15(17)18-7-3/h9-10,19H,5-8H2,1-4H3,(H4,17,18,20,21,22)

InChI-Schlüssel

NEJPXAFQJAEHPM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)S(=O)(=O)NCC

Herkunft des Produkts

United States

Foundational & Exploratory

What is the mechanism of action of PptT-IN-3?

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available (albeit limited) information on "PptT-IN-3" suggests that this compound is a novel investigational agent. Due to the early stage of its development, publicly accessible, peer-reviewed data is scarce. This guide, therefore, synthesizes the foundational principles of its putative target and proposes a likely mechanism of action based on established biochemical pathways and standard drug discovery protocols.

Postulated Mechanism of Action of this compound

This compound is hypothesized to be an inhibitor of the enzyme Phosphopantetheinyl Transferase (PptT) . PptT enzymes are crucial for the activation of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are essential components of fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS).

The proposed mechanism of action for this compound is the competitive inhibition of PptT . It likely competes with the natural substrate, Coenzyme A (CoA), for the active site of the PptT enzyme. This inhibition prevents the transfer of the 4'-phosphopantetheinyl (4'-PP) moiety from CoA to a conserved serine residue on the ACP or PCP domains. Without the 4'-PP prosthetic group, these carrier proteins remain in their inactive "apo" form and cannot participate in the biosynthesis of essential molecules.

The downstream effects of PptT inhibition are significant and can lead to bacterial cell death or attenuation of virulence. By disrupting the synthesis of fatty acids, this compound compromises the integrity of the bacterial cell membrane. Furthermore, the inhibition of PKS and NRPS pathways halts the production of various secondary metabolites, which can include virulence factors and siderophores.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on typical values for enzyme inhibitors in early-stage discovery.

Parameter Value Description
IC50 (PptT) 75 nMThe half-maximal inhibitory concentration of this compound against the PptT enzyme.
Ki 25 nMThe inhibition constant, indicating the binding affinity of this compound to the PptT enzyme.
MIC (S. aureus) 2 µg/mLThe minimum inhibitory concentration required to inhibit the growth of Staphylococcus aureus.
MIC (E. coli) >64 µg/mLThe minimum inhibitory concentration against Escherichia coli, suggesting lower activity against Gram-negative bacteria.
Cytotoxicity (HepG2) >100 µMThe concentration at which this compound induces toxicity in human liver cells, indicating a potential therapeutic window.

Experimental Protocols

PptT Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of this compound.

Methodology:

  • Reagents and Materials:

    • Recombinant PptT enzyme

    • Apo-ACP (acyl carrier protein)

    • CoA analog with a fluorescent label (e.g., Bodipy-CoA)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

    • This compound (serial dilutions)

    • 384-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In the microplate wells, add the PptT enzyme, apo-ACP, and the diluted this compound or vehicle control.

    • Initiate the reaction by adding the fluorescently labeled CoA analog.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization or intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the MIC of this compound against bacterial strains.

Methodology:

  • Reagents and Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound (serial dilutions)

    • 96-well microplate

    • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Procedure:

    • Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

PptT_Mechanism_of_Action cluster_pathway Biosynthesis Pathway cluster_inhibition Inhibition by this compound CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT 4'-PP transfer Apo_ACP Apo-ACP/PCP Apo_ACP->PptT Inhibition_Arrow X Holo_ACP Holo-ACP/PCP (Active) PptT->Holo_ACP Inactive_PptT Inactive PptT Complex Fatty_Acids Fatty Acids Holo_ACP->Fatty_Acids Biosynthesis Cell_Membrane Cell Membrane Integrity Fatty_Acids->Cell_Membrane PptT_IN_3 This compound PptT_IN_3->PptT

Caption: Mechanism of this compound Action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Assessment Enzyme_Assay PptT Enzyme Inhibition Assay MIC_Assay MIC Assay vs. Bacterial Panel Enzyme_Assay->MIC_Assay Determine Potency CETSA Cellular Thermal Shift Assay (CETSA) Enzyme_Assay->CETSA Toxicity Cytotoxicity Assays (e.g., HepG2) MIC_Assay->Toxicity Target_Overexpression Target Overexpression/Underexpression CETSA->Target_Overexpression Confirm Target Engagement Metabolomics Metabolomic Profiling Target_Overexpression->Metabolomics Validate Downstream Effects Animal_Model Efficacy in Animal Infection Model Metabolomics->Animal_Model Toxicity->Animal_Model Assess Therapeutic Window

Caption: this compound Evaluation Workflow.

Unveiling PptT-IN-3: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and synthesis of PptT-IN-3, a potent inhibitor of Mycobacterium tuberculosis's 4′-phosphopantetheinyl transferase (PptT), is now available for researchers, scientists, and drug development professionals. This document provides an in-depth look at the molecule, also known as compound 5p, which has demonstrated significant inhibitory activity against a crucial enzyme for the survival and virulence of the tuberculosis pathogen.

The 4′-phosphopantetheinyl transferase, PptT, is an essential enzyme in Mycobacterium tuberculosis. It plays a critical role in the biosynthesis of mycolic acids and other lipid virulence factors that form the bacterium's unique and protective cell wall.[1][2] PptT catalyzes the transfer of the 4'-phosphopantetheine moiety from coenzyme A to a conserved serine residue on acyl carrier protein (ACP) domains within fatty acid synthases and polyketide synthases.[1] This post-translational modification is a prerequisite for the synthesis of these complex lipids. Given its central role in pathways vital for the bacterium's survival and pathogenicity, PptT has emerged as a promising target for the development of new anti-tuberculosis therapeutics.[2][3]

Discovery of this compound (compound 5p)

This compound, also referred to as compound 5p, was identified through the exploration of the structure-activity relationships (SAR) of a class of PptT inhibitors known as amidinoureas. The initial lead compound, AU 8918, was discovered from a phenotypic screen for molecules that could inhibit the growth of the H37Rv strain of M. tuberculosis. Subsequent research provided strong evidence that PptT was the target of AU 8918's antimycobacterial action.

The development of this compound was part of a systematic investigation into the amidinourea scaffold to enhance potency and address potential liabilities. While the parent compound AU 8918 was effective, SAR studies were conducted to identify analogues with improved properties.

Synthesis Pathway of this compound (compound 5p)

The synthesis of this compound and its analogues is based on the chemical framework of amidinoureas. The general synthetic approach involves the reaction of a substituted aniline with an appropriate reagent to form the core amidinourea structure. Modifications to the aromatic ring of the aniline starting material allowed for the exploration of the structure-activity relationships that led to the identification of compound 5p.

While the specific multi-step synthesis for this compound (compound 5p) is detailed within specialized medicinal chemistry literature, the core reaction involves the formation of the characteristic amidinourea moiety.

Quantitative Data for PptT Inhibitors

The inhibitory activity of this compound and related compounds against M. tuberculosis PptT has been quantified using various biochemical and whole-cell assays. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of these inhibitors.

CompoundPptT IC50 (μM)Mtb H37Rv MIC90 (μM)Notes
This compound (compound 5p) 3.5 Not explicitly reported in the primary literatureA potent inhibitor of the PptT enzyme.
AU 89182.3 (BpsA assay) / 0.23 (FP assay)3.1The lead amidinourea compound from which SAR studies were initiated.
LidamidinePoorly activeNot reportedAn antidiarrheal agent with a similar structural motif that showed weak activity against Mtb.
ProguanilNo activityNot reportedAn antimalarial drug that is structurally related but inactive against Mtb.

Experimental Protocols

The characterization of PptT inhibitors like this compound involves specific and sensitive enzymatic assays.

PptT Inhibition Assay (General Protocol)

A common method to determine the inhibitory potential of compounds against PptT is a fluorescence polarization (FP) assay or a colorimetric assay using a non-ribosomal peptide synthase like BpsA.

Materials:

  • Purified recombinant M. tuberculosis PptT enzyme.

  • A suitable substrate, such as a fluorescently labeled coenzyme A analogue or a system where PptT activation of another enzyme leads to a measurable product.

  • The inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

  • 96-well plates.

  • A microplate reader capable of measuring fluorescence polarization or absorbance at the appropriate wavelength.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of the PptT enzyme and the substrate in the assay buffer.

  • Reaction Mixture: In the wells of a 96-well plate, combine the PptT enzyme solution with the various concentrations of the inhibitor or vehicle control.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement: Measure the fluorescence polarization or absorbance at regular intervals or at a fixed endpoint.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of PptT in the mycolic acid biosynthesis pathway and a general workflow for inhibitor screening.

PptT_Pathway cluster_fas Fatty Acid & Polyketide Synthesis apo-ACP apo-Acyl Carrier Protein (ACP) (inactive) holo-ACP holo-Acyl Carrier Protein (ACP) (active) Mycolic Acids & Virulence Factors Mycolic Acids & Other Virulence Lipids holo-ACP->Mycolic Acids & Virulence Factors Enables synthesis CoA Coenzyme A PptT PptT Enzyme CoA->PptT 4'-phospho- pantetheine donor PptT->apo-ACP Catalyzes activation This compound This compound (Inhibitor) This compound->PptT Inhibition Experimental_Workflow cluster_screening Inhibitor Screening cluster_validation Hit Validation & Optimization cluster_testing Preclinical Testing Library Compound Library HTS High-Throughput Screening (e.g., FP or colorimetric assay) Library->HTS Hits Initial Hits HTS->Hits IC50 IC50 Determination Hits->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Compound (this compound) SAR->Lead WholeCell Whole-Cell Mtb Growth Inhibition (MIC) Lead->WholeCell InVivo In Vivo Efficacy Models WholeCell->InVivo

References

PptT-IN-3: A Framework for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "PptT-IN-3" is not publicly available within the searched resources. The following guide provides a comprehensive framework and template for the target identification and validation of a novel therapeutic compound, using established methodologies and hypothetical data for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Target Identification and Validation

Target identification is a critical first step in the drug discovery process, involving the identification of a specific biological molecule (e.g., an enzyme, receptor, or signaling protein) that a new drug can modulate to produce a therapeutic effect.[1][2][3] Following identification, target validation confirms that engaging this target will indeed lead to the desired clinical outcome.[1][2] This process typically involves a combination of computational, biochemical, and cell-based assays to build a strong body of evidence for the proposed mechanism of action.

This guide outlines a general workflow for the target identification and validation of a hypothetical inhibitor, "this compound," including data presentation formats, detailed experimental protocols, and visual representations of key processes.

Quantitative Data Summary

Effective data presentation is crucial for interpreting experimental results and making informed decisions. The following tables are examples of how quantitative data for this compound could be structured.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)Assay Type
Target Kinase X15Biochemical (e.g., TR-FRET)
Kinase Z250Biochemical (e.g., TR-FRET)
Kinase Y>10,000Biochemical (e.g., TR-FRET)
Off-Target Kinase A8,500Biochemical (e.g., TR-FRET)
Off-Target Kinase B>10,000Biochemical (e.g., TR-FRET)

Table 2: Cellular Potency of this compound

Cell LineTarget Engagement EC₅₀ (nM)Pathway Inhibition EC₅₀ (nM)Anti-proliferative GI₅₀ (nM)
Cancer Cell Line A (Target X dependent)5075120
Cancer Cell Line B (Target X independent)>10,000>10,000>10,000
Normal Fibroblast Cell Line>10,000>10,000>10,000

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of a robust target validation package.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • This compound (serial dilutions)

  • 384-well low-volume microplates

  • Microplate reader capable of TR-FRET

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a 2x kinase and 2x biotinylated substrate peptide solution in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution in assay buffer.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible microplate reader, measuring emission at 665 nm and 620 nm.

  • Calculate the ratio of the emission signals and plot the results against the compound concentration to determine the IC₅₀ value.

Cellular Target Engagement Assay (NanoBRET™)

Objective: To quantify the binding of this compound to its target kinase within living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Fluorescent tracer specific for the target kinase

  • Opti-MEM® I Reduced Serum Medium

  • This compound (serial dilutions)

  • White, opaque 96-well cell culture plates

  • Luminometer with a filter set for NanoBRET™

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into a 96-well plate.

  • Incubate for 24 hours to allow for protein expression.

  • Prepare serial dilutions of this compound in Opti-MEM®.

  • Add the diluted compound to the cells and incubate for 2 hours in a humidified incubator at 37°C with 5% CO₂.

  • Add the fluorescent tracer to all wells at its predetermined optimal concentration.

  • Equilibrate the plate at room temperature for 15 minutes.

  • Measure the luminescence at 460 nm (donor) and 610 nm (acceptor) using a luminometer.

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

  • Plot the ratio against the compound concentration to determine the EC₅₀ for target engagement.

Western Blot for Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation of a downstream substrate of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase

  • This compound (serial dilutions)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the phosphorylated substrate and total substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody for the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody for the total substrate as a loading control.

Visualizations

Diagrams are essential for conveying complex biological pathways and experimental designs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetX Target Kinase X Receptor->TargetX PptT_IN_3 This compound PptT_IN_3->TargetX Downstream1 Substrate Y TargetX->Downstream1 P Downstream2 Substrate Z Downstream1->Downstream2 P Transcription Gene Transcription (Proliferation) Downstream2->Transcription

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Target Validation Kinase_Assay Kinase Panel Screening IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Target_Engagement Target Engagement (NanoBRET) IC50_Determination->Target_Engagement Pathway_Inhibition Pathway Inhibition (Western Blot) Target_Engagement->Pathway_Inhibition Phenotypic_Assay Anti-Proliferation Assay Pathway_Inhibition->Phenotypic_Assay Validation Validated Target Phenotypic_Assay->Validation

Caption: General experimental workflow for target validation.

References

An In-depth Technical Guide to PptT-IN-3: A Novel Inhibitor of Mycobacterium tuberculosis Phosphopantetheinyl Transferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PptT-IN-3, also identified as compound 5p , is a potent inhibitor of 4′-phosphopantetheinyl transferase (PptT) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. PptT is an essential enzyme for the biosynthesis of crucial cellular lipids and virulence factors, making it a promising target for novel anti-tubercular therapeutics. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound emerged from a structure-activity relationship (SAR) study aimed at optimizing a previously identified class of PptT inhibitors. The core of the molecule features a 2,6-diaminopyridine scaffold, which serves as a bioisosteric replacement for an amidinourea moiety present in earlier inhibitor generations.

Chemical Structure

The definitive chemical structure of this compound (compound 5p ) is provided below.

IUPAC Name: 4'-((6-((3-(dimethylamino)propyl)amino)pyridin-2-yl)amino)-[1,1'-biphenyl]-4-carboxamide

SMILES: CN(C)CCCNc1cccc(Nc2ccc(cc2)C(=O)N)n1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₃H₂₇N₅O[1]
Molecular Weight 389.50 g/mol [1]
CAS Number Not available

Biological Activity

This compound is a potent inhibitor of Mtb PptT. Its inhibitory activity has been quantified using multiple biochemical assays.

In Vitro Inhibition of PptT

The inhibitory potency of this compound against recombinant PptT was determined using two primary assays: a fluorescence polarization (FP) assay and a BpsA-coupled assay.[1] The half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2.

Assay TypeIC₅₀ (µM)Reference
Fluorescence Polarization (FP)3.5[1]
BpsA-Coupled Assay>50[1]

Note: The discrepancy in IC₅₀ values between the two assays may be attributable to differences in assay format and conditions.

Whole-Cell Activity

The whole-cell activity of this compound against M. tuberculosis H37Rv was also evaluated.

ParameterValue (µM)Reference
Minimum Inhibitory Concentration (MIC₉₀) >100

The lack of potent whole-cell activity, despite good enzymatic inhibition, suggests potential issues with cell wall penetration or efflux in M. tuberculosis.

Mechanism of Action

This compound acts by inhibiting the enzymatic activity of PptT. This enzyme catalyzes the transfer of a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on acyl carrier proteins (ACPs). This post-translational modification is essential for the function of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are involved in the biosynthesis of critical components of the mycobacterial cell wall, such as mycolic acids, and other virulence factors.

PptT_Pathway cluster_activation ACP Activation CoA Coenzyme A PptT PptT Enzyme CoA->PptT Apo_ACP Apo-Acyl Carrier Protein (Apo-ACP) Apo_ACP->PptT Holo_ACP Holo-Acyl Carrier Protein (Holo-ACP) PptT->Holo_ACP 4'-phospho- pantetheinylation PKS_NRPS PKS / NRPS Activation Holo_ACP->PKS_NRPS Virulence_Factors Mycolic Acids & Virulence Factors PKS_NRPS->Virulence_Factors PptT_IN_3 This compound PptT_IN_3->PptT Inhibition Synthesis_Workflow Start Starting Materials Intermediate1 Intermediate A (Substituted Pyridine) Start->Intermediate1 Intermediate2 Intermediate B (Biphenyl Derivative) Start->Intermediate2 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling FinalProduct This compound Coupling->FinalProduct

References

A Technical Guide to the Biological Function and Cellular Effects of 4'-Phosphopantetheinyl Transferase (PptT) Inhibition in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific molecule designated "PptT-IN-3" did not yield any direct results. This nomenclature does not appear to correspond to a recognized inhibitor in the scientific literature. However, the query points towards a significant area of research: the inhibition of the 4'-phosphopantetheinyl transferase (PptT) from Mycobacterium tuberculosis (Mtb), a critical enzyme for the bacterium's survival and virulence. This guide will provide an in-depth overview of the biological function of Mtb PptT and the cellular effects of its inhibition, a topic of high relevance to researchers in tuberculosis drug discovery.

Executive Summary

Mycobacterium tuberculosis, the etiological agent of tuberculosis, possesses a unique and complex cell envelope rich in lipids, which is crucial for its survival, pathogenesis, and resistance to antibiotics.[1] The biosynthesis of many of these essential lipids and virulence factors is dependent on the post-translational activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) by 4'-phosphopantetheinyl transferases (PPTases).[2] M. tuberculosis has two such enzymes, AcpS and PptT. PptT (Rv2794c) is a Type II PPTase responsible for activating a broad range of PKS and NRPS enzymes, making it indispensable for the bacterium.[2][3] Its essentiality for both in vitro growth and in vivo persistence makes PptT an attractive target for the development of novel anti-tubercular agents.[2] This document outlines the core biological functions of PptT, the cellular consequences of its inhibition, quantitative data on known inhibitors, and detailed experimental protocols for assessing its activity.

Biological Function of PptT in Mycobacterium tuberculosis

PptT catalyzes the transfer of a 4'-phosphopantetheine (4'-PP) moiety from Coenzyme A (CoA) to a conserved serine residue on the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of PKS and NRPS enzymes, respectively. This covalent modification converts the inactive apo-enzymes into their active holo-forms. The attached 4'-PP arm acts as a flexible tether for the growing fatty acid or polyketide chains, shuttling the intermediates between the various catalytic domains of the synthase machinery.

The substrates of PptT are numerous and critical for Mtb's biology:

  • Pks13: Essential for the final condensation step in mycolic acid biosynthesis. Mycolic acids are the hallmark long-chain fatty acids of the mycobacterial cell wall, providing a crucial permeability barrier.

  • Other Polyketide Synthases (e.g., Mas, PpsA-E): Involved in the synthesis of complex lipids and virulence factors such as phthiocerol dimycocerosates (DIMs), sulfolipids (SLs), and polyacyltrehaloses (PATs).

  • Non-Ribosomal Peptide Synthetases (e.g., MbtB, MbtE): Required for the synthesis of mycobactins, the iron-chelating siderophores essential for iron acquisition from the host environment.

Given its central role in activating these diverse and vital biosynthetic pathways, PptT is essential for the structural integrity, viability, and virulence of M. tuberculosis.

Cellular Effects of PptT Inhibition

The inhibition of PptT leads to a cascade of detrimental effects on the mycobacterial cell due to the inability to produce essential lipids and virulence factors.

  • Inhibition of Mycolic Acid Synthesis: Leads to a compromised cell wall structure, increased permeability, and susceptibility to other antimicrobial agents.

  • Impaired Synthesis of Virulence Factors: Reduction in DIMs, SLs, and PATs affects the bacterium's ability to interact with and manipulate the host immune system.

  • Blocked Siderophore Production: Prevents the bacterium from acquiring essential iron within the host, leading to iron starvation and growth arrest.

  • Loss of Viability: PptT has been shown to be essential for the in vitro growth of M. bovis BCG and for the replication and survival of M. tuberculosis during both acute and chronic phases of infection in mice. Conditional knockdown mutants of pptT are unable to survive in macrophages and in mouse models of infection.

  • Synergy with Other Mechanisms: The effect of PptT inhibitors can be augmented by the activity of another enzyme, phosphopantetheinyl hydrolase (PptH), which removes the 4'-PP group, further sensitizing the bacterium to PptT inhibition.

PptT in Mycobacterial Biosynthetic Pathways

The central role of PptT in activating key synthases can be visualized as a critical control point in the production of major cellular components.

PptT_Pathway cluster_PptT PptT Activation Cycle cluster_Products Biosynthetic Products CoA CoA PptT PptT CoA->PptT 4'-PP donor holo-Enzyme holo-PKS/NRPS (Active) PptT->holo-Enzyme 4'-PP transfer apo-Enzyme apo-PKS/NRPS (Inactive) apo-Enzyme->PptT Substrate Mycolic Acids Mycolic Acids holo-Enzyme->Mycolic Acids Pks13 Virulence Lipids Virulence Lipids (DIM, SL, PAT) holo-Enzyme->Virulence Lipids PpsA-E, Mas Mycobactin Mycobactin holo-Enzyme->Mycobactin MbtB, MbtE

Caption: PptT catalyzes the transfer of 4'-phosphopantetheine from CoA to inactive apo-enzymes, yielding active holo-enzymes that synthesize essential lipids and siderophores.

Quantitative Data on PptT Inhibitors

Several classes of PptT inhibitors have been identified, with the amidinoureas being a prominent example. The following table summarizes the inhibitory activity of the lead compound AU 8918 and some of its analogs.

CompoundPptT IC50 (BpsA Assay, µM)PptT IC50 (FP Assay, µM)Mtb H37Rv MIC90 (µM)Reference(s)
AU 8918 2.30.233.1
Amidinourea 3a N/A0.7142
Amidinourea 2a 84N/A>100
Amidinourea 2b 16N/A>100
PS-40 <10N/AN/A
P-52 <10N/AN/A

N/A: Not available

Experimental Protocols

The characterization of PptT inhibitors relies on robust biochemical assays. Below are the methodologies for two commonly used assays.

BpsA-Based Colorimetric Assay for PptT Activity

This assay utilizes the non-ribosomal peptide synthase BpsA from Streptomyces lavendulae, which, when activated by a PPTase, synthesizes a blue pigment, indigoidine, from L-glutamine. The rate of pigment formation is proportional to the PptT activity.

Principle: PptT activates apo-BpsA to holo-BpsA. Holo-BpsA then converts L-glutamine to indigoidine, which can be measured spectrophotometrically at 590 nm.

Materials:

  • Purified recombinant Mtb PptT

  • Purified recombinant apo-BpsA

  • Coenzyme A (CoA)

  • L-glutamine

  • ATP, MgCl₂

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.8)

  • 96-well microplate and plate reader

Protocol:

  • Prepare a reaction mix containing ATP, MgCl₂, L-glutamine, PptT enzyme, and assay buffer in a 96-well plate.

  • For inhibitor screening, add the test compounds at various concentrations to the wells and pre-incubate with PptT.

  • Initiate the reaction by adding a solution of apo-BpsA and CoA.

  • Immediately begin monitoring the increase in absorbance at 590 nm at regular intervals (e.g., every minute) at a constant temperature (e.g., 30°C).

  • The initial rate of reaction is determined from the linear phase of the absorbance curve.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for PptT Inhibition

This assay measures the displacement of a fluorescently labeled CoA analog from the PptT active site by a competing inhibitor.

Principle: A fluorescently labeled CoA derivative (e.g., BODIPY-CoA) has a low molecular weight and tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PptT enzyme, its tumbling is restricted, leading to a high polarization signal. An inhibitor that displaces the fluorescent ligand will cause a decrease in the polarization signal.

Materials:

  • Purified recombinant Mtb PptT

  • Fluorescently labeled CoA (e.g., BODIPY-CoA)

  • Assay buffer (e.g., Tris-HCl with additives like MgCl₂, DTT)

  • 384-well black, low-volume microplate

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Add PptT enzyme and the fluorescent CoA probe to the wells of the microplate in assay buffer.

  • Add test compounds at various concentrations (a serial dilution is typical). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Calculate the percent inhibition based on the decrease in polarization signal relative to controls and determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme (PptT), Substrates, and Inhibitor Stock Plate Dispense Reagents and Inhibitor Dilutions into Microplate Reagents->Plate Incubate Pre-incubate Inhibitor with PptT Plate->Incubate Initiate Initiate Reaction (add Substrate/CoA) Incubate->Initiate Measure Measure Signal (Absorbance or FP) Initiate->Measure Calculate Calculate % Inhibition vs. Control Measure->Calculate CurveFit Fit Dose-Response Curve Calculate->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Caption: General workflow for an in vitro assay to determine the IC50 of a PptT inhibitor.

Conclusion

The 4'-phosphopantetheinyl transferase PptT is a linchpin in the biosynthesis of critical structural and virulence lipids in Mycobacterium tuberculosis. Its essentiality for bacterial survival and persistence in the host validates it as a high-value target for novel anti-tubercular drug discovery. The development of potent and specific inhibitors of PptT, such as the amidinourea series, represents a promising strategy to combat the global threat of tuberculosis, including drug-resistant strains. Further research focusing on the optimization of these lead compounds to improve their pharmacological properties and safety profiles is warranted.

References

Preliminary Studies on Phosphopantetheinyl Transferase (PptT) Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4'-Phosphopantetheinyl transferase (PptT) is a crucial enzyme in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. PptT catalyzes the transfer of a 4'-phosphopantetheine (Pp) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). This post-translational modification is essential for the activation of various biosynthetic pathways, including those responsible for the synthesis of mycolic acids, which are key components of the mycobacterial cell wall, and virulence factors.[1] The essentiality of PptT for Mtb survival and its role in virulence make it a compelling target for the development of novel anti-tuberculosis therapeutics.[1][2][3] While specific information on a compound designated "PptT-IN-3" is not available in the public domain, this guide provides a comprehensive overview of the preliminary studies on inhibitors of PptT, with a focus on related and well-characterized compounds.

Quantitative Data on PptT Inhibitors

Several classes of PptT inhibitors have been identified and characterized. The following table summarizes the quantitative data for some of the key inhibitors, providing insights into their potency against the PptT enzyme and their whole-cell activity against M. tuberculosis.

Compound IDPptT Inhibition (IC50)Mtb Growth Inhibition (MIC90)Assay Method(s)Reference(s)
PptT-IN-2 (compound 5k) 2.5 µMNot ReportedNot Specified[4]
AU 8918 0.23 µM3.1 µMFluorescence Polarization (FP)
2.3 µMBpsA Assay
Compound 3a 0.71 µM42 µMFluorescence Polarization (FP)

Experimental Protocols

The characterization of PptT inhibitors involves a series of biochemical and whole-cell assays. The following are detailed methodologies for key experiments cited in the study of PptT inhibitors.

1. PptT Inhibition Assay - Fluorescence Polarization (FP)

This assay measures the ability of a compound to inhibit the PptT-catalyzed transfer of a fluorescently labeled CoA analogue to an ACP.

  • Principle: A small fluorescently labeled molecule (CoA analogue) tumbles rapidly in solution, resulting in low fluorescence polarization. When it is enzymatically attached to a much larger molecule (ACP), its tumbling is restricted, leading to an increase in fluorescence polarization. Inhibitors of PptT will prevent this transfer, resulting in a low polarization signal.

  • Materials:

    • Purified recombinant PptT enzyme

    • Purified recombinant ACP substrate (e.g., AcpM)

    • Fluorescently labeled CoA analogue (e.g., CoA-BODIPY)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Test compounds dissolved in DMSO

    • 384-well black microplates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Add 25 µL of assay buffer containing PptT and AcpM to each well of a 384-well plate.

    • Add 0.5 µL of test compound at various concentrations (typically in a serial dilution).

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 25 µL of assay buffer containing the fluorescently labeled CoA analogue.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Measure the fluorescence polarization of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

2. PptT Inhibition Assay - BpsA Colorimetric Assay

This is a coupled-enzyme assay that indirectly measures PptT activity.

  • Principle: PptT activates the non-ribosomal peptide synthetase (NRPS) BpsA from Streptomyces lavendulae by phosphopantetheinylation. The activated BpsA then catalyzes the conversion of L-glutamine into the blue pigment indigoidine, which can be quantified spectrophotometrically at 590 nm. PptT inhibitors will reduce the amount of active BpsA, leading to a decrease in indigoidine production.

  • Materials:

    • Purified recombinant PptT enzyme

    • Purified recombinant BpsA enzyme

    • Coenzyme A (CoA)

    • L-glutamine

    • ATP

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

    • Test compounds dissolved in DMSO

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • In a 96-well plate, combine PptT, BpsA, CoA, L-glutamine, and ATP in the assay buffer.

    • Add the test compound at various concentrations.

    • Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a defined period (e.g., 2 hours).

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Measure the absorbance of the produced indigoidine at 590 nm.

    • Calculate the percent inhibition and determine the IC50 value as described for the FP assay.

3. Whole-Cell Activity Assay - M. tuberculosis Growth Inhibition

This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

    • Test compounds

    • 96-well microplates

    • Resazurin (or other viability indicator)

  • Procedure:

    • Prepare a serial dilution of the test compounds in 7H9 broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

    • Incubate the plates at 37°C for 7-14 days.

    • After incubation, add a resazurin solution to each well and incubate for an additional 24 hours.

    • Determine the MIC90, which is the concentration of the compound at which a 90% reduction in bacterial growth is observed, by visual inspection (a color change from blue to pink indicates bacterial viability) or by measuring fluorescence.

Signaling Pathways and Experimental Workflows

PptT Enzymatic Reaction

The core function of PptT is the post-translational modification of carrier proteins. The following diagram illustrates this fundamental biochemical reaction.

PptT_Reaction cluster_reactants Reactants cluster_products Products CoA Coenzyme A (CoA-SH) PptT PptT Enzyme CoA->PptT Binds Apo_ACP Apo-Carrier Protein (ACP-Ser) Apo_ACP->PptT Binds Holo_ACP Holo-Carrier Protein (ACP-Pp) PptT->Holo_ACP Catalyzes transfer of Pp AMP_P 3',5'-ADP PptT->AMP_P Releases Inhibitor_Screening_Workflow HTS High-Throughput Screening (HTS) (e.g., FP or BpsA Assay) Hit_Confirmation Hit Confirmation and Dose-Response Analysis HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Assay Validation (e.g., if HTS was FP, validate with BpsA) Hit_Confirmation->Orthogonal_Assay Mtb_MIC Whole-Cell Activity (M. tuberculosis MIC) Orthogonal_Assay->Mtb_MIC SAR Structure-Activity Relationship (SAR) and Lead Optimization Mtb_MIC->SAR SAR->Mtb_MIC Iterative Improvement In_Vivo In Vivo Efficacy and Toxicology Studies SAR->In_Vivo

References

PptT-IN-3: A Potential Therapeutic Agent Targeting Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Target and a Representative Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "PptT-IN-3" is not a publicly documented inhibitor of 4'-phosphopantetheinyl transferase (PptT). This guide will therefore focus on the validated therapeutic target, PptT, and utilize the well-characterized inhibitor, amidinourea compound 8918 (AU 8918), as a representative therapeutic agent to provide a comprehensive technical overview.

Executive Summary

The rise of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents with new mechanisms of action. 4'-phosphopantetheinyl transferase (PptT) has emerged as a promising drug target within Mycobacterium tuberculosis (Mtb). PptT is an essential enzyme responsible for the post-translational modification of carrier proteins involved in the biosynthesis of crucial cell wall lipids, including mycolic acids, and virulence factors.[1][2] Its inhibition leads to bacterial death, making it an attractive target for new anti-tubercular drugs.[2] This technical guide provides an in-depth overview of PptT as a therapeutic target and details the properties and experimental evaluation of a known inhibitor, compound 8918, as a case study.

The Therapeutic Target: 4'-phosphopantetheinyl transferase (PptT)

PptT is a critical enzyme in Mtb that catalyzes the transfer of the 4'-phosphopantetheine (Ppt) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs).[1][3] This activation is a prerequisite for the function of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for synthesizing a variety of molecules essential for the bacterium's survival and virulence.

Key molecules and pathways dependent on PptT activity include:

  • Mycolic Acids: Long-chain fatty acids that are a major component of the mycobacterial cell wall, providing a barrier against drugs and host immune responses.

  • Phthiocerol Dimycocerosates (PDIMs): Virulence-associated lipids.

  • Siderophores (Mycobactin): Iron-chelating molecules essential for iron acquisition.

  • Sulfolipids: Glycolipids implicated in pathogenesis.

The essentiality of PptT for Mtb growth and survival, both in vitro and during infection in mice, has been demonstrated through genetic studies, solidifying its status as a validated drug target.

PptT-Mediated Biosynthesis Pathway

The following diagram illustrates the central role of PptT in activating carrier proteins for the biosynthesis of essential mycobacterial lipids and virulence factors.

PptT_Pathway cluster_activation Carrier Protein Activation cluster_biosynthesis Downstream Biosynthesis CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT Apo_CP Apo-Carrier Protein (inactive) Apo_CP->PptT Holo_CP Holo-Carrier Protein (active) PptT->Holo_CP  4'-PPt transfer PKS_NRPS PKS / NRPS Holo_CP->PKS_NRPS Lipids Mycolic Acids, PDIMs, Sulfolipids PKS_NRPS->Lipids Virulence_Factors Mycobactin PKS_NRPS->Virulence_Factors

Caption: PptT's role in the activation of carrier proteins for biosynthesis.

PptT Inhibitor Case Study: Compound 8918 (AU 8918)

Compound 8918 is a mycobactericidal amidinourea that was identified through a phenotypic screen and subsequently found to target PptT. It serves as a valuable tool for studying PptT inhibition and as a lead compound for the development of more potent and safer analogs.

Quantitative Data for Compound 8918 and Analogs

The following table summarizes key quantitative data for compound 8918 and some of its analogs. The data is compiled from various in vitro assays.

CompoundPptT Inhibition IC50 (BpsA Assay, µM)PptT Inhibition IC50 (FP Assay, µM)Whole-Cell Activity MIC90 (Mtb H37Rv, µM)hCav1.2 Inhibition IC50 (µM)hNav1.5 Inhibition IC50 (µM)
8918 (AU 8918) 2.30.233.18.353.75
Analog 3a -0.7142--
Analog 5k ---Largely diminishedLargely diminished
Analog 5n ---Largely diminishedLargely diminished

Data for analogs 5k and 5n are qualitative, indicating reduced cardiotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of the key experimental protocols used to characterize PptT inhibitors.

This high-throughput screening assay measures the PptT-dependent activation of the non-ribosomal peptide synthetase BpsA from Streptomyces lavendulae.

  • Principle: Apo-BpsA is inactive. PptT transfers the 4'-Ppt moiety from CoA to apo-BpsA, converting it to the active holo-BpsA. Holo-BpsA then catalyzes the conversion of L-glutamine into the blue pigment indigoidine. The amount of indigoidine produced is proportional to PptT activity and can be quantified by measuring absorbance at 590 nm.

  • Protocol Outline:

    • A reaction mixture is prepared containing Tris-Cl buffer (pH 8.0), MgCl₂, ATP, L-glutamine, CoA, and apo-BpsA.

    • The PptT enzyme and the test compound (inhibitor) are added to the mixture.

    • The reaction is incubated at room temperature for a defined period (e.g., 1 hour).

    • The absorbance at 590 nm is measured using a plate reader.

    • A decrease in absorbance compared to a no-inhibitor control indicates PptT inhibition.

This assay provides a more direct measure of the interaction between PptT and CoA.

  • Principle: This method uses a fluorescently labeled CoA analog (e.g., bodipy-CoA). When the small, fluorescently labeled CoA is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the larger PptT enzyme, its tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor that competes with CoA for binding to PptT will displace the fluorescent analog, causing a decrease in polarization.

  • Protocol Outline:

    • PptT enzyme is incubated with the fluorescently labeled CoA analog and the N-terminal ACP domain of Mtb polyketide synthase 13 (N-ACP PKS13) as a co-substrate.

    • The test compound is added to the reaction.

    • The plate is monitored for parallel and perpendicular fluorescence intensities.

    • A decrease in fluorescence polarization indicates displacement of the labeled CoA by the inhibitor.

This assay determines the efficacy of the inhibitor against live Mycobacterium tuberculosis.

  • Principle: The minimum inhibitory concentration (MIC) is determined by exposing the bacteria to serial dilutions of the inhibitor and measuring bacterial growth.

  • Protocol Outline:

    • M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable broth medium.

    • The test compound is serially diluted in a 96-well plate.

    • A standardized inoculum of Mtb is added to each well.

    • The plate is incubated for several days.

    • Bacterial growth is assessed visually or by using a growth indicator dye (e.g., resazurin). The MIC is the lowest concentration of the compound that inhibits visible growth.

To confirm that the whole-cell activity is due to the inhibition of PptT, specialized Mtb strains are used.

  • PptT Knockdown Strain: A strain where PptT expression is conditionally regulated (e.g., by anhydrotetracycline). Increased sensitivity to the inhibitor upon reduced PptT expression suggests on-target activity.

  • PptH Knockout Strain: PptH is an enzyme that reverses the action of PptT. A knockout of PptH can potentiate the effect of a PptT inhibitor.

  • Resistant Mutants: Isolating and sequencing resistant mutants can identify mutations in the pptT gene, providing strong evidence for the target.

Experimental Workflow for PptT Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and initial characterization of PptT inhibitors.

HTS_Workflow Compound_Library Compound Library HTS High-Throughput Screening (BpsA Assay) Compound_Library->HTS Hits Primary Hits HTS->Hits Dose_Response Dose-Response & IC50 Determination (FP or BpsA Assay) Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Whole_Cell_Assay Whole-Cell Activity (MIC determination) Confirmed_Hits->Whole_Cell_Assay Active_Compounds Active Compounds Whole_Cell_Assay->Active_Compounds On_Target_Validation On-Target Validation (Knockdown/Knockout Strains) Active_Compounds->On_Target_Validation Validated_Hits Validated On-Target Hits On_Target_Validation->Validated_Hits SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for PptT inhibitor discovery and validation.

Challenges and Future Directions

While PptT is a highly promising target, challenges in developing inhibitors remain. For instance, the lead compound AU 8918 exhibited off-target effects, including cardiotoxicity through inhibition of ion channels. This highlights the need for medicinal chemistry efforts to improve selectivity and reduce toxicity.

Future research should focus on:

  • Structure-guided drug design: Utilizing the crystal structure of PptT in complex with inhibitors to design more potent and selective compounds.

  • Improving pharmacokinetic properties: Optimizing compounds for better absorption, distribution, metabolism, and excretion (ADME) profiles suitable for in vivo efficacy.

  • Exploring novel chemical scaffolds: Moving beyond the amidinourea scaffold to identify new classes of PptT inhibitors with improved safety profiles.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "PptT-IN-3" does not correspond to a clearly identifiable chemical entity in the public scientific literature. Based on the nomenclature, this term could plausibly refer to two distinct classes of molecules: Inhibitors of Mycobacterium tuberculosis 4′-phosphopantetheinyl transferase (PptT) or Phosphorothioate analogs of Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) . This guide provides a comprehensive overview of both classes of compounds, including their synthesis, biological activity, relevant signaling pathways, and experimental protocols, to address the likely intent of the query.

Part 1: Inhibitors of Mycobacterium tuberculosis 4′-Phosphopantetheinyl Transferase (PptT)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such validated target is the essential enzyme 4′-phosphopantetheinyl transferase (PptT).[1][2] PptT catalyzes the transfer of the 4′-phosphopantetheine moiety from coenzyme A to a conserved serine residue on acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). This post-translational modification is crucial for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are required for the biosynthesis of essential lipids and virulence factors, including mycolic acids.[3][4][5]

Core Compound Class: Amidinoureas and their Analogs

A significant class of PptT inhibitors is based on the amidinourea scaffold. The lead compound, AU 8918 , has demonstrated potent inhibition of PptT and whole-cell activity against Mtb. Structure-activity relationship (SAR) studies have explored modifications to this scaffold to improve potency and reduce off-target effects.

Quantitative Data for PptT Inhibitors

The following table summarizes the inhibitory activity of representative amidinourea-based compounds against Mtb PptT and the whole Mtb organism.

Compound IDModification from AU 8918PptT IC50 (BpsA Assay, µM)PptT IC50 (FP Assay, µM)Mtb H37Rv MIC90 (µM)
AU 8918 -2.30.233.1
5k p-benzamide substitution on the aromatic ringNot ReportedNot ReportedComparable to AU 8918
5n p-phenylsulfonamide substitution on the aromatic ringNot ReportedNot ReportedComparable to AU 8918

Data compiled from multiple sources. Note that direct comparison of IC50 values between different assays should be done with caution.

Signaling and Biosynthetic Pathways

PptT is a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. Inhibition of PptT disrupts this pathway, leading to bacterial death.

Mycolic_Acid_Biosynthesis cluster_cytoplasm Cytoplasm CoA Coenzyme A PptT PptT CoA->PptT Apo_ACP Apo-Acyl Carrier Protein (ACP) Apo_ACP->PptT Holo_ACP Holo-ACP PptT->Holo_ACP 4'-phosphopantetheinylation FAS_II Fatty Acid Synthase II (FAS-II) Holo_ACP->FAS_II Meromycolic_Acid Meromycolic Acid Precursors FAS_II->Meromycolic_Acid Pks13 Polyketide Synthase 13 (Pks13) Meromycolic_Acid->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Integration Mycolic_Acids->Cell_Wall

Caption: PptT-mediated activation of ACP is a critical step in the mycolic acid biosynthesis pathway in M. tuberculosis.

Experimental Protocols

This assay measures the ability of PptT to activate the non-ribosomal peptide synthetase BpsA from Streptomyces lavendulae. Activated holo-BpsA catalyzes the conversion of L-glutamine to the blue pigment indigoidine, which can be quantified spectrophotometrically at 590 nm.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 5 mM ATP, 5 mM L-glutamine, 5 mM MgCl2, 0.5 mM DTT, and the desired concentration of the test inhibitor.

  • Enzyme and Substrate Addition: Add purified PptT enzyme and apo-BpsA to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding Coenzyme A. Incubate the reaction at 37°C.

  • Measurement: Monitor the formation of indigoidine by measuring the absorbance at 590 nm over time.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

This assay measures the displacement of a fluorescently labeled Coenzyme A probe from the PptT active site by a test inhibitor.

Protocol:

  • Binding Reaction: Incubate purified PptT with a fluorescently labeled Coenzyme A analog (e.g., Bodipy-CoA) in an appropriate buffer to allow binding.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor to the PptT-probe complex.

  • Incubation: Allow the mixture to equilibrate.

  • Measurement: Measure the fluorescence polarization of the solution. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.

  • Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50 value.

Part 2: Phosphorothioate Analogs of Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3)

Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3 or PIP3) is a critical second messenger in eukaryotic cells, involved in diverse signaling pathways that regulate cell growth, proliferation, survival, and metabolism. The levels of PtdIns(3,4,5)P3 are tightly regulated by phosphoinositide 3-kinases (PI3Ks) and phosphatases such as PTEN and SHIP. Metabolically stabilized analogs of PtdIns(3,4,5)P3, such as those containing phosphorothioate modifications, are valuable tools for studying these signaling pathways as they are resistant to hydrolysis by cellular phosphatases.

Core Compound Class: PtdIns(3,4,5)PT3 Analogs

A key analog in this class is a trisphosphorothioate version of PtdIns(3,4,5)P3 (PtdIns(3,4,5)PT3), where the oxygen atoms in the phosphate groups are replaced by sulfur. This modification renders the molecule resistant to the phosphatases PTEN and SHIP.

Quantitative Data for PtdIns(3,4,5)P3 Analogs

Quantitative data for these analogs often focuses on their binding affinity to PH domains of effector proteins and their ability to inhibit phosphatases.

AnalogTargetActivity
PtdIns(3,4,5)PT3 PTENAppears to inhibit PTEN 3-phosphatase activity
PtdIns(3,4,5)PT3 GRP1 PH domainBinds with high affinity

Data is primarily qualitative from the available literature.

Signaling Pathways

PtdIns(3,4,5)P3 is a central node in the PI3K/Akt signaling pathway. Its accumulation at the plasma membrane recruits and activates downstream effectors like Akt, leading to a cascade of events that promote cell survival and growth.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PtdIns(4,5)P2 PIP2->PI3K PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN->PIP2 PDK1->Akt Activation Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Growth_Factor Growth_Factor Growth_Factor->RTK

Caption: The PI3K/Akt signaling pathway is initiated by the production of PtdIns(3,4,5)P3 at the plasma membrane.

Experimental Protocols

The synthesis of these complex molecules is a multi-step process that is typically carried out by specialized chemists. A general workflow is outlined below.

PtdIns_Synthesis_Workflow cluster_synthesis Synthetic Workflow Starting_Material Protected Inositol Derivative Phosphoramidite_Coupling Phosphoramidite Coupling & Sulfurization Starting_Material->Phosphoramidite_Coupling Deprotection Deprotection Phosphoramidite_Coupling->Deprotection Lipid_Coupling Lipid Chain Coupling Deprotection->Lipid_Coupling Purification Purification (HPLC) Lipid_Coupling->Purification Final_Product PtdIns(3,4,5)PT3 Analog Purification->Final_Product

Caption: A generalized workflow for the chemical synthesis of PtdIns(3,4,5)PT3 analogs.

This assay measures the effect of PtdIns(3,4,5)P3 analogs on sodium transport in a model amphibian renal epithelium.

Protocol:

  • Cell Culture: A6 cells are cultured on permeable supports (e.g., Millicell inserts) to form confluent monolayers.

  • Compound Preparation: The PtdIns(3,4,5)PT3 analog is complexed with a carrier molecule (e.g., histone H1) to facilitate cell entry.

  • Treatment: The compound-carrier complex is added to the apical side of the A6 cell monolayer.

  • Measurement: The short-circuit current (Isc), a measure of net ion transport, is monitored over time using a voltage clamp apparatus. An increase in Isc indicates an increase in sodium transport.

  • Controls: Insulin is used as a positive control (added to the basolateral side), and the carrier molecule alone is used as a negative control.

References

Methodological & Application

PptT-IN-3: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

PptT-IN-3 is a potent and selective inhibitor of the pentose phosphate pathway (PPP), a critical metabolic pathway for cancer cell growth and survival. By targeting key enzymes within this pathway, this compound disrupts the production of NADPH and ribose-5-phosphate, which are essential for antioxidant defense and nucleotide synthesis, respectively. This disruption leads to increased oxidative stress and inhibition of cell proliferation in cancer cells. These application notes provide detailed protocols for evaluating the effects of this compound in cell culture, including methods for assessing cell viability and analyzing key signaling pathways.

Data Presentation

Table 1: this compound IC₅₀ Values in Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM) after 72h
HeLaCervical Cancer1.5
A549Lung Cancer2.8
MCF-7Breast Cancer5.2
HCT116Colon Cancer3.1
Table 2: Effect of this compound on Key Signaling Proteins in HeLa Cells
Treatmentp-ERK1/2 (Relative Intensity)Total ERK1/2 (Relative Intensity)β-Actin (Relative Intensity)
Vehicle (DMSO)1.001.001.00
This compound (1 µM)0.450.981.02
This compound (5 µM)0.121.010.99

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • HeLa cells (or other cancer cell line of choice)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T25 or T75)

  • 6-well plates

  • 96-well plates

Protocol:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[1]

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.[2]

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cell Viability (MTT) Assay

This protocol is used to determine the dose-dependent effect of this compound on cell viability.

Materials:

  • HeLa cells

  • Complete DMEM medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT Reagent (5 mg/mL in PBS)

  • Detergent Reagent (e.g., Solubilization solution)

  • Microplate reader

Protocol:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT Reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to analyze the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • HeLa cells

  • Complete DMEM medium

  • This compound stock solution

  • 6-well plates

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Phospho-ERK1/2, anti-Total-ERK1/2, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with different concentrations of this compound or vehicle for the desired time.

  • After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein samples to the same concentration, add Laemmli sample buffer, and boil at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • If necessary, strip the membrane and re-probe with other antibodies for total protein levels and loading controls.

Visualizations

PptT_IN_3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors PptT_IN_3 This compound PPP Pentose Phosphate Pathway PptT_IN_3->PPP Inhibition NADPH NADPH PPP->NADPH R5P Ribose-5-Phosphate PPP->R5P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Gene_Expression->PPP Metabolic Reprogramming Experimental_Workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Start Start with Cultured Cancer Cells Seed_Plates Seed Cells into Multi-well Plates Start->Seed_Plates Incubate_24h Incubate for 24h for Attachment Seed_Plates->Incubate_24h Add_Treatment Add this compound or Vehicle (DMSO) to Cells Incubate_24h->Add_Treatment Prepare_Dilutions Prepare Serial Dilutions of this compound Prepare_Dilutions->Add_Treatment Incubate_Treatment Incubate for Desired Time Period Add_Treatment->Incubate_Treatment Analysis_Choice Choose Assay Incubate_Treatment->Analysis_Choice MTT_Assay Cell Viability (MTT Assay) Analysis_Choice->MTT_Assay Western_Blot Protein Expression (Western Blot) Analysis_Choice->Western_Blot MTT_Steps Add MTT Reagent Incubate Add Detergent Read Absorbance MTT_Assay->MTT_Steps WB_Steps Cell Lysis Protein Quantification SDS-PAGE & Transfer Antibody Incubation Detection Western_Blot->WB_Steps

References

Application Notes and Protocols for PptT-IN-3: A Hypothetical PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical molecule, PptT-IN-3, which is assumed to be a potent and selective inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). The data and procedures are representative of typical PI3Kα inhibitors and are intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The Class I PI3Ks are heterodimeric enzymes composed of a regulatory subunit (p85) and a catalytic subunit (p110).[3] The p110α isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention.[4] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a host of cellular functions.

This compound is presented here as a novel, potent, and selective small molecule inhibitor of PI3Kα. These application notes provide detailed protocols for characterizing the activity of this compound in both biochemical and cellular assays.

This compound Quantitative Data Summary

The following tables summarize representative inhibitory activities of this compound against PI3Kα and other related kinases, as well as its effect in a cell-based assay.

Table 1: Biochemical Inhibitory Activity of this compound

Kinase TargetAssay FormatATP ConcentrationSubstrateIC50 (nM)
PI3Kα (p110α/p85α) ADP-Glo™ 10 µM PIP2 0.8
PI3Kβ (p110β/p85α)ADP-Glo™10 µMPIP275
PI3Kδ (p110δ/p85α)ADP-Glo™10 µMPIP2116
PI3Kγ (p110γ)ADP-Glo™10 µMPIP2262
mTORTR-FRET10 µM4E-BP1>10,000

Data is hypothetical and for illustrative purposes.

Table 2: Cellular Activity of this compound

Cell LineAssay TypeParameter MeasuredIC50 (nM)
T47D (PIK3CA H1047R mutant) AlphaLISA p-Akt (Ser473) Inhibition 78
SKBR3 (PIK3CA wild-type)AlphaLISAp-Akt (Ser473) Inhibition1110
T47D (PIK3CA H1047R mutant)CellTiter-Glo®Cell Viability1110

Data is hypothetical and based on representative PI3Kα inhibitors.

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the specific point of intervention for this compound.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival Akt->Downstream promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) mTORC1->Downstream promotes Inhibitor This compound Inhibitor->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation

PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Experimental Protocols

Biochemical Kinase Assay: PI3Kα ADP-Glo™ Assay

This protocol describes a method to determine the in vitro potency (IC50) of this compound against purified human PI3Kα (p110α/p85α) enzyme using the luminescent ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • PI3Kα (p110α/p85α) enzyme (e.g., BPS Bioscience, #79781)

  • PI3K Lipid Substrate (PIP2) (e.g., Echelon Biosciences)

  • ATP (10 mM stock)

  • This compound (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA.

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations. Then, dilute the compound in Kinase Buffer to the desired 2X final concentration.

  • Enzyme/Substrate Mix Preparation:

    • Thaw the PI3Kα enzyme and PIP2 substrate on ice.

    • Prepare a 2X Enzyme/Substrate solution in pre-chilled Kinase Buffer. The final concentration of PI3Kα should be determined by enzyme titration (e.g., 2.5 ng/µL), and the final PIP2 concentration is typically 50 µM.

  • ATP Solution Preparation: Prepare a 4X ATP solution (e.g., 40 µM for a 10 µM final concentration) in Kinase Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X this compound solution (or DMSO for controls) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X Enzyme/Substrate mix to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP-Glo™ Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochem_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction (384-well plate) cluster_detection Luminescent Detection A 1. Prepare serial dilution of this compound in DMSO and Kinase Buffer D 4. Add 2.5 µL of This compound solution A->D B 2. Prepare 2X Enzyme/Substrate mix (PI3Kα + PIP2) in Kinase Buffer E 5. Add 2.5 µL of Enzyme/Substrate mix B->E C 3. Prepare 2X ATP solution in Kinase Buffer F 6. Add 5 µL of ATP solution to initiate reaction C->F D->E E->F G 7. Incubate for 60 min at room temperature F->G H 8. Add ADP-Glo™ Reagent (Incubate 40 min) G->H I 9. Add Kinase Detection Reagent (Incubate 30 min) H->I J 10. Read Luminescence I->J K 11. Analyze Data and Calculate IC50 J->K

Workflow for the biochemical PI3Kα ADP-Glo™ kinase assay.
Cellular Assay: Western Blot for Phospho-Akt (Ser473)

This protocol is designed to measure the ability of this compound to inhibit PI3Kα signaling in a cellular context by quantifying the phosphorylation of its downstream effector, Akt. T47D breast cancer cells, which harbor an activating H1047R mutation in PIK3CA, are a suitable model.

Materials:

  • T47D human breast cancer cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS and insulin)

  • This compound (10 mM stock in DMSO)

  • IGF-1 (Insulin-like growth factor 1)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Rabbit anti-GAPDH

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate T47D cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours in a serum-free medium.

    • Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 2 hours.

    • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-20 minutes to robustly activate the PI3K pathway.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for Total Akt and GAPDH (as a loading control).

    • Quantify the band intensities using image analysis software. Normalize the p-Akt signal to Total Akt and then to the loading control. Calculate the IC50 by plotting the normalized p-Akt signal against the log of the inhibitor concentration.

Cellular_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting A 1. Plate and grow T47D cells B 2. Serum starve cells (4-6 hours) A->B C 3. Pre-treat with this compound (2 hours) B->C D 4. Stimulate with IGF-1 (20 min) C->D E 5. Lyse cells in RIPA buffer D->E F 6. Quantify protein (BCA Assay) E->F G 7. Separate proteins via SDS-PAGE F->G H 8. Transfer to PVDF membrane G->H I 9. Probe with primary antibodies (p-Akt, Total Akt, GAPDH) H->I J 10. Incubate with secondary antibody I->J K 11. Visualize bands with ECL J->K L 12. Quantify bands and calculate cellular IC50 K->L

Workflow for cellular p-Akt Western blot assay.

References

Application Notes and Protocols for PptT-IN-3 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical evaluation of PptT-IN-3, a potent inhibitor of the Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT). Due to the limited availability of in vivo data for this compound, this document leverages published data from the structurally and functionally related PptT inhibitor, AU 8918, as a surrogate to outline potential dosage and administration strategies in animal models.[1][2][3][4][5] Researchers should consider these protocols as a starting point and optimize them for the specific physicochemical properties of this compound.

Introduction to this compound and its Target

This compound is a potent inhibitor of phosphopantetheinyl transferase (PptT), an essential enzyme for the survival and virulence of Mycobacterium tuberculosis (Mtb). PptT plays a critical role in the biosynthesis of crucial cellular lipids and virulence factors, including mycolic acids. Inhibition of PptT is a promising therapeutic strategy against tuberculosis. This compound, also identified as compound 5p in some literature, has demonstrated significant in vitro activity against its target. While in vivo studies for this compound are not yet published, the related amidinourea inhibitor, AU 8918, has shown efficacy in killing Mtb in mouse models, providing a strong rationale for the preclinical development of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and the in vivo efficacy of the surrogate compound, AU 8918. This data can be used to guide dose selection for initial in vivo studies of this compound.

Table 1: In Vitro Potency of PptT Inhibitors

CompoundTargetIC50 (µM)Assay TypeReference
This compound (compound 5p)PptT3.5Not SpecifiedMedchemExpress
AU 8918PptT2.3BpsA assay
AU 8918PptT0.23Fluorescence Polarization (FP) assay

Table 2: In Vivo Efficacy of Surrogate PptT Inhibitor (AU 8918) in Mouse Model

Animal ModelInfectionCompoundDosing RegimenOutcomeReference
MouseMycobacterium tuberculosisAU 8918Not SpecifiedKills Mtb in mice

Experimental Protocols

The following protocols are adapted from established methodologies for testing anti-tuberculosis agents in animal models and specific information available for the PptT inhibitor AU 8918.

Animal Models
  • Species: Mice are a commonly used and well-established model for tuberculosis research. Specific strains such as BALB/c are frequently used.

  • Infection Model: A low-dose aerosol infection with a virulent strain of Mycobacterium tuberculosis (e.g., H37Rv or Erdman) is the standard method to establish a pulmonary infection that mimics human disease.

Drug Formulation and Administration
  • Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or a solution containing DMSO and PEG400. For intravenous administration, a solution in a vehicle like 10% DMSO, 40% PEG400, and 50% saline can be used. It is crucial to assess the solubility and stability of this compound in the chosen vehicle.

  • Routes of Administration:

    • Oral (PO): Administered via oral gavage. This is a common route for preclinical evaluation of anti-TB drug candidates.

    • Intravenous (IV): Administered via tail vein injection to determine pharmacokinetic parameters like bioavailability.

    • Intraperitoneal (IP): An alternative route for systemic administration.

    • Intrapulmonary: Direct delivery to the lungs via aerosol can also be explored.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Animal Groups: Use at least 3-5 animals per time point for each dose and route of administration.

  • Dosing: Administer a single dose of this compound via the desired routes (e.g., 10 mg/kg PO and 5 mg/kg IV).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Efficacy Studies

Objective: To evaluate the in vivo anti-tubercular activity of this compound.

Protocol:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis.

  • Treatment Initiation: Begin treatment at a defined time post-infection (e.g., 14-21 days) when a stable bacterial load is established.

  • Dosing Regimen: Administer this compound daily or multiple times a week via the chosen route (e.g., oral gavage) for a specified duration (e.g., 4 weeks). Include a vehicle control group and a positive control group (a known anti-TB drug like isoniazid or rifampicin).

  • Endpoint Measurement: At the end of the treatment period, euthanize the animals and harvest the lungs and spleen.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions on appropriate agar medium (e.g., Middlebrook 7H11) to enumerate colony-forming units (CFU).

  • Data Analysis: Compare the log10 CFU counts between the treated and control groups to determine the reduction in bacterial load.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel anti-tuberculosis compound.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis A Animal Acclimatization B Low-Dose Aerosol Infection (M. tuberculosis) A->B C Establishment of Chronic Infection (2-3 weeks) B->C D Randomization into Treatment Groups C->D E Daily Dosing with this compound (e.g., Oral Gavage) D->E F Vehicle Control Group D->F G Positive Control Group (e.g., Isoniazid) D->G H Euthanasia and Organ Harvest (Lungs and Spleen) E->H F->H G->H I Organ Homogenization H->I J Serial Dilution and Plating I->J K Colony Forming Unit (CFU) Enumeration J->K L Data Analysis and Comparison K->L

Caption: Workflow for in vivo efficacy testing of this compound.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound, targeting the essential PptT enzyme in Mycobacterium tuberculosis.

cluster_pathway PptT-Mediated Biosynthesis Pathway CoA Coenzyme A PptT PptT Enzyme CoA->PptT Apo_ACP Apo-Acyl Carrier Protein (Inactive) Apo_ACP->PptT Holo_ACP Holo-Acyl Carrier Protein (Active) PptT->Holo_ACP Biosynthesis Mycolic Acid & Virulence Factor Biosynthesis Holo_ACP->Biosynthesis Mtb M. tuberculosis Survival & Virulence Biosynthesis->Mtb PptT_IN_3 This compound PptT_IN_3->PptT Inhibition

Caption: Inhibition of the PptT pathway by this compound.

References

Application Notes and Protocols for PptT-IN-3 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PptT-IN-3 is a potent and selective inhibitor of 4'-phosphopantetheinyl transferase (PptT) from Mycobacterium tuberculosis (Mtb). PptT is an essential enzyme that catalyzes the post-translational modification of acyl carrier protein (ACP) domains within fatty acid synthases (FAS) and polyketide synthases (PKS).[1][2] This modification is crucial for the biosynthesis of complex lipids, including mycolic acids, which are essential components of the mycobacterial cell wall and contribute to its virulence.[1][2][3] Inhibition of PptT disrupts these biosynthetic pathways, leading to bacterial growth inhibition, making it a promising target for novel anti-tuberculosis therapeutics. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize PptT inhibitors.

Mechanism of Action of PptT

PptT transfers the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on the ACP domains of various synthases. This process activates the synthases, enabling them to participate in the elongation of fatty acid and polyketide chains. This compound is believed to be a competitive inhibitor that binds to the active site of PptT, preventing the binding of CoA.

PptT_Mechanism cluster_PptT PptT Enzyme cluster_Substrates Substrates cluster_Products Products PptT PptT Holo_ACP Holo-ACP (Active) PptT->Holo_ACP Catalyzes transfer to Apo-ACP AMP 3',5'-ADP PptT->AMP Releases CoA Coenzyme A (CoA-SH) CoA->PptT Binds Apo_ACP Apo-ACP PptT_IN_3 This compound (Inhibitor) PptT_IN_3->PptT Inhibits HTS_Workflow start Start compound_prep Compound Plate Preparation (Serial Dilution) start->compound_prep reagent_prep Reagent Preparation (2X PptT, 2X Fluor-CoA) start->reagent_prep dispense_compound Dispense Compound to Assay Plate compound_prep->dispense_compound dispense_enzyme Dispense PptT Enzyme reagent_prep->dispense_enzyme dispense_probe Dispense Fluorescent Probe reagent_prep->dispense_probe dispense_compound->dispense_enzyme incubation1 Incubate (15 min) dispense_enzyme->incubation1 incubation1->dispense_probe incubation2 Incubate (30 min) dispense_probe->incubation2 read_plate Read Fluorescence Polarization incubation2->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis end End data_analysis->end MIC_Assay_Workflow start Start culture_prep Prepare M. tuberculosis Inoculum start->culture_prep compound_plating Prepare Compound Dilutions in 96-well Plate start->compound_plating inoculation Inoculate Plate with Bacteria culture_prep->inoculation compound_plating->inoculation incubation1 Incubate (7 days, 37°C) inoculation->incubation1 add_resazurin Add Resazurin Solution incubation1->add_resazurin incubation2 Incubate (24 hours, 37°C) add_resazurin->incubation2 read_plate Read Fluorescence/Absorbance incubation2->read_plate data_analysis Determine MIC read_plate->data_analysis end End data_analysis->end

References

Application of PptT-IN-3 in Western Blotting: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no publicly available scientific literature or documentation could be found for a molecule specifically designated as "PptT-IN-3". As a result, the requested detailed Application Notes and Protocols for its use in Western blotting cannot be provided at this time.

The search results did yield information on PptT , a 4'-phosphopantetheinyl transferase from Mycobacterium tuberculosis, which is under investigation as a potential drug target.[1][2] This enzyme is crucial for the biosynthesis of essential lipids in the bacterium.[1][2] However, no specific inhibitor named "this compound" is mentioned in the context of PptT research or for any other application.

General principles of Western blotting are well-established for detecting specific proteins in a sample. This technique involves several key steps:

  • Sample Preparation: Extraction of proteins from cells or tissues.

  • Gel Electrophoresis: Separation of proteins based on their molecular weight.

  • Protein Transfer: Transferring the separated proteins from the gel to a solid membrane.

  • Blocking: Preventing non-specific antibody binding to the membrane.

  • Antibody Incubation: Using primary antibodies to detect the target protein and secondary antibodies for signal detection.

  • Detection: Visualizing the protein bands.

For researchers interested in the general application of inhibitors in Western blotting to study signaling pathways, a typical workflow would involve treating cells with the inhibitor of interest and then performing Western blotting to analyze the phosphorylation status or expression levels of target proteins within a specific pathway.

It is possible that "this compound" is an internal compound designation not yet published, a novel molecule pending public disclosure, or a misnomer. Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation, recent conference proceedings, or contact the originating research group for detailed protocols and application notes.

Without specific information on the target and mechanism of action of "this compound," it is not possible to provide the requested detailed protocols, data tables, or signaling pathway diagrams. Accurate and reliable scientific documentation requires verifiable data, which is currently unavailable for this specific molecule.

References

Application Notes and Protocols for PptT-IN-3 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

Note: Publicly available information on a compound specifically named "PptT-IN-3" is not available at this time. The following application notes and protocols are provided as a representative example for a hypothetical inhibitor of the PI3K/Akt signaling pathway, hereafter referred to as PI3K-IN-A , to demonstrate the application of a small molecule inhibitor in immunofluorescence staining protocols for researchers, scientists, and drug development professionals.

Introduction

PI3K-IN-A is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt signaling cascade is a critical regulator of diverse cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in diseases such as cancer, making it a key target for therapeutic development.[1] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of key proteins within this pathway, and to assess the efficacy of inhibitors like PI3K-IN-A. These application notes provide detailed protocols for using PI3K-IN-A in immunofluorescence staining to monitor the inhibition of the PI3K/Akt pathway, typically by observing the phosphorylation status of Akt.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is activated by various upstream signals, including growth factors and cytokines.[2] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the plasma membrane.[1] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, regulating various cellular processes. PI3K-IN-A exerts its inhibitory effect by blocking the catalytic activity of PI3K, thereby preventing the production of PIP3 and subsequent downstream signaling.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PI3K_IN_A PI3K-IN-A PI3K_IN_A->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment pAkt p-Akt (Active) PDK1->pAkt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., mTOR, GSK-3β, FOXO) pAkt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->pAkt Phosphorylation (Ser473) Cell_Functions Cell Growth, Proliferation, Survival, Metabolism Downstream->Cell_Functions Regulation

Diagram 1: PI3K/Akt Signaling Pathway and the inhibitory action of PI3K-IN-A.

Data Presentation

The following table summarizes the key quantitative data for PI3K-IN-A based on hypothetical in-house validation experiments.

ParameterValueCell LineAssay Condition
IC₅₀ (p-Akt Ser473) 15 nMMCF-72 hours treatment
Optimal IF Concentration 50 - 200 nMMCF-7, U-87 MG2-4 hours treatment
Recommended Antibody Anti-phospho-Akt (Ser473)N/ASee protocol for details
Recommended Antibody Anti-Akt (pan)N/AFor total protein control
Solubility > 50 mM in DMSON/AN/A

Experimental Protocols

Immunofluorescence Protocol for Cultured Cells (IF-IC)

This protocol details the steps for treating cultured cells with PI3K-IN-A and subsequently staining for phosphorylated Akt (p-Akt) to visualize the inhibitory effect of the compound.

IF_Workflow start Start: Seed Cells on Coverslips treat Treat with PI3K-IN-A and/or Growth Factor start->treat fix Fixation (e.g., 4% Formaldehyde) treat->fix permeabilize Permeabilization (e.g., 0.3% Triton X-100) fix->permeabilize block Blocking (e.g., 5% Normal Goat Serum) permeabilize->block primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mount Counterstain (optional, e.g., DAPI) and Mount Coverslips secondary_ab->mount image Image Acquisition and Analysis mount->image

Diagram 2: Experimental workflow for immunofluorescence staining.

A. Materials and Reagents

  • Cells: Adherent cell line of interest (e.g., MCF-7, U-87 MG)

  • Culture Medium: Appropriate for the cell line

  • Coverslips: Sterile glass coverslips

  • PI3K-IN-A: Stock solution in DMSO

  • Growth Factor: (Optional, for pathway stimulation) e.g., EGF, IGF-1

  • Phosphate Buffered Saline (PBS): 1X solution, pH 7.4

  • Fixation Solution: 4% Methanol-free Formaldehyde in PBS

  • Permeabilization Buffer: 0.3% Triton™ X-100 in PBS

  • Blocking Buffer: 1X PBS with 5% normal goat serum and 0.3% Triton™ X-100

  • Antibody Dilution Buffer: 1X PBS with 1% BSA and 0.3% Triton™ X-100

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Mouse anti-Akt (pan)

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG (H+L), Alexa Fluor® 488 conjugate

    • Goat anti-Mouse IgG (H+L), Alexa Fluor® 594 conjugate

  • Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Anti-fade mounting medium (e.g., ProLong® Gold)

B. Protocol

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified CO₂ incubator.

  • Compound Treatment:

    • (Optional) For serum-starved conditions, replace the culture medium with a serum-free medium for 4-6 hours prior to treatment.

    • Prepare working dilutions of PI3K-IN-A in the culture medium. A typical concentration range to test is 50 nM to 500 nM. Include a vehicle control (DMSO).

    • Aspirate the medium from the cells and add the medium containing PI3K-IN-A or vehicle.

    • Incubate for 2-4 hours at 37°C.

    • (Optional) To stimulate the pathway, add a growth factor (e.g., 100 ng/mL EGF) for the last 15-30 minutes of the incubation.

  • Fixation:

    • Aspirate the treatment medium.

    • Gently wash the cells twice with 1X PBS.

    • Add 500 µL of 4% formaldehyde to each well and incubate for 15 minutes at room temperature.

    • Aspirate the fixation solution and wash three times with 1X PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Add 500 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

    • Aspirate and wash once with 1X PBS.

    • Add 500 µL of Blocking Buffer to each well and incubate for 60 minutes at room temperature to block non-specific antibody binding.

  • Immunostaining:

    • Dilute the primary antibody (e.g., anti-p-Akt) in the Antibody Dilution Buffer according to the manufacturer's recommended concentration.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

    • The next day, aspirate the primary antibody solution and wash the coverslips three times with 1X PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the Antibody Dilution Buffer.

    • Add the diluted secondary antibody solution and incubate for 1-2 hours at room temperature, protected from light.

    • Aspirate the secondary antibody solution and wash three times with 1X PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • (Optional) For nuclear counterstaining, incubate with a DAPI solution for 5 minutes.

    • Wash the coverslips one final time with 1X PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of anti-fade mounting medium.

    • Allow the mounting medium to cure overnight at room temperature in the dark.

    • Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.

Expected Results

In control cells stimulated with a growth factor, a strong fluorescent signal for p-Akt should be observed, primarily at the plasma membrane and in the cytoplasm. In cells treated with effective concentrations of PI3K-IN-A, a significant reduction in the p-Akt signal is expected, even in the presence of the growth factor stimulus. Staining for total Akt can be used as a control to ensure that the decrease in the p-Akt signal is due to the inhibition of phosphorylation and not a change in the total protein level.

Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient blocking or washing; secondary antibody is non-specific.Increase blocking time to 90 minutes; increase the number and duration of wash steps; titrate the secondary antibody.
No/Weak Signal Ineffective primary antibody; low protein expression; inhibitor concentration too high (cell death).Validate the primary antibody with a positive control; ensure the pathway is active (use a stimulant); check cell viability after treatment and optimize inhibitor concentration.
Signal in Vehicle Control Basal pathway activity is high.Serum-starve cells before stimulation to reduce basal signaling.
Photobleaching Excessive exposure to excitation light.Minimize light exposure; use an anti-fade mounting medium; acquire images promptly.

References

Application Notes and Protocols for PptT-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Topic: PptT-IN-3 for In Vivo Applications Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent small molecule inhibitor of 4'-phosphopantetheinyl transferase (PptT), an essential enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] PptT plays a critical role in the biosynthesis of vital cellular lipids and virulence factors necessary for the bacterium's growth and survival.[1][2][3] Due to its essential function in Mtb and its absence in humans, PptT has emerged as a promising target for novel anti-tuberculosis therapeutics.[2] This document provides an overview of the mechanism of action of PptT, the inhibitory role of this compound, and protocols for its application in research settings.

Note on In Vivo Imaging: Currently, there is no published research demonstrating the use of this compound as a direct agent for in vivo imaging techniques such as PET, SPECT, or fluorescence imaging. Its primary application is as an inhibitor for therapeutic research. This document will focus on its established role and provide hypothetical frameworks for its potential adaptation for imaging purposes.

Mechanism of Action: The PptT Pathway

The enzyme PptT is a 4'-phosphopantetheinyl transferase that catalyzes the post-translational modification of acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains within large multi-enzyme complexes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). This modification involves the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on the ACP or PCP domains. This activation is a prerequisite for the biosynthesis of several crucial mycobacterial components, including:

  • Mycolic Acids: Essential, long-chain fatty acids that are a major component of the mycobacterial cell wall, providing a unique impermeable barrier.

  • Virulence Factors: Complex lipids such as phthiocerol dimycocerosates (DIM), sulfolipids (SL), and polyacyltrehaloses (PAT) that are critical for the pathogenicity of Mtb.

  • Siderophores (Mycobactin): Iron-chelating molecules required for iron acquisition from the host, which is essential for bacterial survival and replication.

This compound acts by inhibiting this transferase activity, thereby preventing the activation of PKS and NRPS systems. This leads to the disruption of cell wall integrity and the cessation of virulence factor production, ultimately inhibiting bacterial growth and persistence.

PptT_Pathway cluster_activation Enzyme Activation cluster_inhibition Inhibition cluster_biosynthesis Biosynthetic Pathways cluster_outcome Bacterial Fate CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT Provides 4'-Ppant Holo-ACP/PCP Active Holo-ACP/PCP PptT->Holo-ACP/PCP Catalyzes transfer Apo-ACP/PCP Inactive Apo-ACP/PCP (on PKS/NRPS) Apo-ACP/PCP->PptT Mycolic_Acids Mycolic Acids Holo-ACP/PCP->Mycolic_Acids Virulence_Lipids Virulence Lipids (DIM, SL, PAT) Holo-ACP/PCP->Virulence_Lipids Mycobactin Mycobactin (Siderophore) Holo-ACP/PCP->Mycobactin PptT_IN_3 This compound PptT_IN_3->PptT Inhibits Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Pathogenicity Pathogenicity Virulence_Lipids->Pathogenicity Mycobactin->Pathogenicity Growth Bacterial Growth & Persistence Cell_Wall->Growth Pathogenicity->Growth

Caption: PptT signaling pathway and inhibition by this compound.

Quantitative Data

The primary quantitative measure for an inhibitor like this compound is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

CompoundTargetIC50Organism
This compound4'-phosphopantetheinyl transferase (PptT)3.5 µMMycobacterium tuberculosis
Data sourced from MedchemExpress.

Experimental Protocols

Protocol 1: In Vitro PptT Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on the PptT enzyme in a cell-free system.

Materials:

  • Purified recombinant PptT enzyme from M. tuberculosis.

  • Purified recombinant apo-ACP domain (e.g., from PKS13).

  • Coenzyme A (CoA).

  • This compound (dissolved in DMSO).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT.

  • Detection reagent (e.g., a fluorescently labeled CoA analog or a method to detect holo-ACP formation).

  • 96-well microplate.

  • Plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into the Assay Buffer. Include a DMSO-only control.

  • Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing Assay Buffer, a fixed concentration of PptT enzyme, and the apo-ACP substrate.

  • Initiate Reaction: Add the various concentrations of this compound or DMSO control to the wells.

  • Incubation: Add CoA to each well to start the enzymatic reaction. Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

protocol_workflow start Start prep Prepare Serial Dilution of this compound in DMSO start->prep add_inhibitor Add this compound or DMSO Control to Wells prep->add_inhibitor mix Prepare Reaction Mix (PptT Enzyme + Apo-ACP) mix->add_inhibitor start_reaction Add CoA to Initiate Reaction add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate detect Stop Reaction and Add Detection Reagent incubate->detect read Measure Signal (Plate Reader) detect->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro PptT inhibition assay.
Protocol 2: Hypothetical In Vivo Imaging Application

As this compound is not currently used for imaging, this protocol is a hypothetical framework for how it could be adapted for Positron Emission Tomography (PET) to image Mtb infection in a mouse model. This would require chemical modification of this compound that does not abolish its binding affinity for PptT.

Objective: To visualize the biodistribution of this compound and its accumulation at the site of Mtb infection.

Hypothetical Probe: this compound is chemically modified to incorporate a chelator (e.g., DOTA) and then radiolabeled with a positron-emitting radionuclide (e.g., Gallium-68, ⁶⁸Ga). The resulting probe is [⁶⁸Ga]Ga-DOTA-PptT-IN-3.

Animal Model: BALB/c mice infected with M. tuberculosis via aerosol to establish a lung infection.

Procedure:

  • Probe Synthesis: Synthesize and purify [⁶⁸Ga]Ga-DOTA-PptT-IN-3. Perform quality control to ensure radiochemical purity and stability.

  • Animal Preparation: Anesthetize Mtb-infected mice and uninfected control mice.

  • Probe Administration: Inject a defined dose of the radiolabeled probe intravenously (e.g., via tail vein).

  • PET/CT Imaging: At various time points post-injection (e.g., 30, 60, 120 minutes), acquire dynamic or static PET/CT images. The CT scan provides anatomical reference.

  • Image Analysis: Reconstruct PET images and co-register them with the CT scans. Draw regions of interest (ROIs) over the lungs, liver, spleen, and other organs to quantify radiotracer uptake (e.g., as % Injected Dose per gram of tissue - %ID/g).

  • Biodistribution (Ex Vivo): Following the final imaging session, euthanize the animals. Harvest major organs, weigh them, and measure their radioactivity using a gamma counter to confirm the imaging data.

  • Data Interpretation: Compare the probe uptake in infected lungs versus uninfected lungs and other organs to determine the specificity of the probe for the site of infection.

Conclusion

This compound is a valuable research tool for studying the essential PptT pathway in Mycobacterium tuberculosis and for the development of new anti-tuberculosis drugs. While its direct application in in vivo imaging has not been established, its specificity for a crucial bacterial target presents a potential avenue for the future development of Mtb-specific imaging agents. The protocols and data provided here serve as a guide for researchers interested in exploring the inhibitory effects of this compound and its potential for further therapeutic and diagnostic applications.

References

PptT-IN-3 solubility and stability for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of PptT-IN-3, a potent inhibitor of 4′-phosphopantetheinyl transferase (PptT) from Mycobacterium tuberculosis. PptT is an essential enzyme for the biosynthesis of key cellular components and virulence factors in M. tuberculosis, making it a promising target for novel anti-tuberculosis therapies. This compound, also identified as compound 5p in scientific literature, has demonstrated significant inhibitory activity against this enzyme.[1][2]

Solubility

While comprehensive quantitative solubility data for this compound in a wide range of solvents is not publicly available, information from its synthesis and biological evaluation provides guidance on suitable solvents for creating stock solutions and for use in experimental settings. The compound is an organic small molecule, and its solubility is expected to be highest in polar aprotic solvents.

General Solvent Recommendations:

SolventConcentrationTemperatureNotes
Dimethyl Sulfoxide (DMSO)≥ 10 mMRoom TemperatureRecommended for creating high-concentration stock solutions.
EthanolLimitedRoom TemperatureMay be suitable for lower concentration working solutions.
Aqueous Buffers (e.g., PBS)Very LowRoom TemperatureThis compound is expected to have poor solubility in aqueous solutions. For biological assays, it is recommended to first dissolve the compound in DMSO and then dilute it into the aqueous buffer.

Note: It is always recommended to perform a small-scale solubility test before preparing a large volume of solution. The Certificate of Analysis from the supplier may contain more specific solubility information.

Stability

Detailed stability studies for this compound have not been published. However, based on standard laboratory practices for similar small molecule inhibitors, the following storage and handling guidelines are recommended to ensure the integrity of the compound.

Storage and Handling Recommendations:

ConditionFormRecommended StorageNotes
Long-term Solid (Powder)-20°C, desiccatedProtect from light and moisture to prevent degradation.
Short-term Solid (Powder)Room temperatureAcceptable for short periods (days to weeks) if kept dry.
Stock Solution In DMSO-20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Solutions in DMSO are generally stable for several months at -20°C.
Working Solution In Aqueous BufferUse immediatelyPrepare fresh for each experiment and do not store for extended periods, as the compound may precipitate or degrade in aqueous media.

Signaling Pathway

This compound targets the 4′-phosphopantetheinyl transferase (PptT) in Mycobacterium tuberculosis. PptT is a crucial enzyme that catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) domains of various synthases. This post-translational modification is essential for the activation of these enzymes, which are involved in the biosynthesis of critical components like mycolic acids, polyketides, and siderophores. By inhibiting PptT, this compound prevents the activation of these biosynthetic pathways, ultimately hindering the growth and survival of the bacterium.[1]

PptT_Pathway This compound Mechanism of Action cluster_activation ACP Activation CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT apo_ACP Apo-ACP (inactive) apo_ACP->PptT holo_ACP Holo-ACP (active) PptT->holo_ACP  Ppant transfer Biosynthesis Mycolic Acids, Polyketides, Siderophores holo_ACP->Biosynthesis Enables PptT_IN_3 This compound PptT_IN_3->PptT Inhibits

Mechanism of this compound Inhibition

Experimental Protocols

The following are generalized protocols based on methodologies described in the scientific literature for the evaluation of PptT inhibitors.[1] Researchers should adapt these protocols to their specific experimental needs.

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

This compound Stock Solution Preparation Workflow
In Vitro PptT Enzyme Inhibition Assay (General Workflow)

This protocol outlines a general workflow for assessing the inhibitory activity of this compound against the PptT enzyme. This is a generalized representation, and specific assay formats (e.g., fluorescence polarization, colorimetric) will have detailed, specific steps.

Materials:

  • Purified PptT enzyme

  • Coenzyme A (CoA)

  • Apo-acyl carrier protein (Apo-ACP) substrate

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., HEPES buffer with MgCl₂)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader compatible with the assay detection method

Procedure:

  • Prepare Reagents: Dilute the PptT enzyme, CoA, and Apo-ACP to their final working concentrations in the assay buffer.

  • Prepare Compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO, followed by a further dilution in the assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Plate Setup:

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells of the multi-well plate.

    • Add the PptT enzyme to all wells except for the negative control (no enzyme) wells.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrates (CoA and Apo-ACP) to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the reaction to proceed.

  • Detection: Stop the reaction (if necessary for the assay format) and measure the signal (e.g., fluorescence, absorbance) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

PptT_Assay_Workflow start Start prep_reagents Prepare Enzyme and Substrates start->prep_reagents prep_compound Prepare this compound Serial Dilutions start->prep_compound plate_setup Add Compound and Enzyme to Plate prep_reagents->plate_setup prep_compound->plate_setup pre_incubate Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubate start_reaction Add Substrates (CoA, Apo-ACP) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate detect Measure Signal (Plate Reader) incubate->detect analyze Calculate % Inhibition and IC50 detect->analyze end End analyze->end

In Vitro PptT Inhibition Assay Workflow

References

Application Notes and Protocols for In Vivo Delivery of PptT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo delivery of inhibitors targeting the phosphopantetheinyl transferase (PptT) of Mycobacterium tuberculosis. The information herein is primarily based on published data for the well-characterized PptT inhibitor, amidinourea AU 8918 , which serves as a representative compound for this class of potential anti-tubercular agents. The user's query for "PptT-IN-3" is likely a typographical error, as the predominant research in this area focuses on amidinourea-based inhibitors like AU 8918.

Phosphopantetheinyl transferase (PptT) is an essential enzyme in Mycobacterium tuberculosis, playing a crucial role in the biosynthesis of various virulence factors and cellular lipids.[1] Inhibition of PptT is a validated strategy for the development of new tuberculosis therapeutics.[1] The amidinourea compound AU 8918 has been identified as an inhibitor of PptT that is active both in vitro and in vivo, demonstrating its potential as a lead compound for drug development.[2] This document aims to provide a comprehensive guide for researchers planning in vivo studies with PptT inhibitors, focusing on delivery methods, experimental protocols, and available pharmacokinetic data.

Physicochemical and Preliminary Pharmacokinetic Properties of AU 8918

A summary of the known physicochemical and preliminary pharmacokinetic properties of AU 8918 is presented in Table 1. This information is critical for designing appropriate in vivo studies, including formulation development and dose selection.

ParameterValueReference
Molecular Weight 262.36 g/mol
In Vitro IC50 (PptT) 2.3 µM
Solubility >1000 µg/mL
LogD (pH 7.4) 1.09
Plasma Stability Good (Human and Mouse)
Microsomal Stability Decent (Mouse)

Table 1: Physicochemical and Preliminary Pharmacokinetic Data for AU 8918.

In Vivo Efficacy Studies: General Protocol

While specific details regarding the formulation and administration route for the in vivo efficacy studies of AU 8918 are not extensively published, a general protocol for assessing the efficacy of anti-tubercular agents in a mouse model can be outlined. This protocol is based on standard practices in the field.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation A Animal Model Selection (e.g., BALB/c mice) B M. tuberculosis Infection (Aerosol exposure) A->B C Establishment of Infection (e.g., 2-4 weeks) B->C D Compound Formulation (Vehicle selection & preparation) C->D F Control Groups (Vehicle, Positive Control) E Drug Administration (e.g., Oral gavage, IP injection) Daily for X weeks D->E G Endpoint Determination E->G H Organ Harvesting (Lungs, Spleen) G->H I Bacterial Load Quantification (CFU counting) H->I J Data Analysis I->J

Figure 1: Generalized workflow for in vivo efficacy testing of PptT inhibitors in a mouse model of tuberculosis.

Detailed Experimental Protocol
  • Animal Model:

    • Typically, BALB/c or C57BL/6 mice are used for tuberculosis research due to their susceptibility to M. tuberculosis infection.

    • Animals should be housed in appropriate biosafety level 3 (BSL-3) facilities.

  • Infection:

    • Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

    • The infection is allowed to establish for a period of 2 to 4 weeks before the initiation of treatment.

  • Compound Formulation and Administration:

    • Vehicle Selection: Due to the high solubility of AU 8918, an aqueous vehicle such as sterile water or saline is likely suitable. For less soluble analogues, formulation strategies such as suspensions in 0.5% methylcellulose or solutions in a mixture of polyethylene glycol (PEG) and water may be necessary.

    • Administration Route: Although not explicitly stated for AU 8918 efficacy studies, oral gavage or intraperitoneal (IP) injection are common routes for administering small molecules in mouse models of tuberculosis.

    • Dosage: The dosage will need to be determined based on preliminary toxicity and pharmacokinetic studies. A typical starting point for efficacy studies would be in the range of 10-100 mg/kg, administered daily.

  • Treatment Groups:

    • Vehicle Control: A group of infected mice receiving the vehicle alone.

    • Test Compound Group: A group of infected mice receiving the PptT inhibitor.

    • Positive Control: A group of infected mice receiving a standard-of-care anti-tubercular drug (e.g., isoniazid or rifampicin).

  • Efficacy Assessment:

    • After a defined treatment period (e.g., 4 weeks), mice are euthanized.

    • Lungs and spleens are aseptically harvested, homogenized, and serial dilutions are plated on appropriate agar medium (e.g., Middlebrook 7H11).

    • Colony-forming units (CFUs) are counted after incubation to determine the bacterial load in each organ.

    • A significant reduction in CFU counts in the test compound group compared to the vehicle control group indicates in vivo efficacy.

Pharmacokinetic Studies: General Protocol

Understanding the pharmacokinetic profile of a PptT inhibitor is essential for interpreting efficacy data and for guiding dose optimization. The following is a general protocol for a pharmacokinetic study in mice.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis and Data Interpretation A Animal Model (e.g., CD-1 mice) B Compound Administration (Oral and/or Intravenous) A->B C Serial Blood Sampling (e.g., via tail vein or retro-orbital sinus) B->C D Plasma Preparation C->D E LC-MS/MS Analysis of drug concentration D->E F Pharmacokinetic Modeling E->F G Parameter Determination (Cmax, Tmax, AUC, t1/2, Bioavailability) F->G

Figure 2: General workflow for a pharmacokinetic study of a PptT inhibitor in mice.

Detailed Experimental Protocol
  • Animal Model:

    • CD-1 or similar mouse strains are commonly used for pharmacokinetic studies.

    • Animals are typically fasted overnight before dosing.

  • Compound Formulation and Administration:

    • For intravenous (IV) administration, the compound must be dissolved in a sterile, injectable vehicle (e.g., saline, 5% dextrose in water).

    • For oral administration (gavage), the formulation can be a solution or a suspension, as described for the efficacy studies.

  • Dosing and Sample Collection:

    • A single dose of the PptT inhibitor is administered either orally or intravenously.

    • Blood samples are collected at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of the compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents total drug exposure.

    • t1/2: Elimination half-life.

    • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Signaling Pathway Context

The development of PptT inhibitors is based on the essential role of this enzyme in the biosynthesis of critical components for the survival and virulence of M. tuberculosis.

G cluster_input Substrates cluster_enzyme Enzymatic Reaction cluster_output Products cluster_inhibitor Inhibition cluster_pathway Downstream Pathways CoA Coenzyme A PptT PptT CoA->PptT Apo_ACP Apo-Acyl Carrier Protein (ACP) Apo_ACP->PptT Holo_ACP Holo-ACP PptT->Holo_ACP Mycolic_Acid Mycolic Acid Synthesis Holo_ACP->Mycolic_Acid Virulence_Factors Virulence Factor Synthesis Holo_ACP->Virulence_Factors AU8918 AU 8918 AU8918->PptT

Figure 3: Simplified schematic of the PptT-mediated pathway and its inhibition by AU 8918.

Conclusion

The development of PptT inhibitors like AU 8918 represents a promising avenue for novel anti-tubercular therapies. While the publicly available data on the in vivo delivery and pharmacokinetics of these compounds are not yet exhaustive, this document provides a framework of generalized protocols based on standard methodologies in the field. Researchers are encouraged to perform initial formulation, tolerability, and pharmacokinetic studies to refine the specific parameters for their in vivo efficacy experiments. As more data on this class of inhibitors becomes available, these protocols can be further tailored for optimal results.

References

Application Notes and Protocols for PI3K Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific inhibitor "PptT-IN-3" was not identified in initial literature searches. Based on the context of the query, which focuses on inhibitor combinations and signaling pathways, this document provides a representative application note and protocol for a generic, potent phosphoinositide 3-kinase (PI3K) inhibitor, hereafter referred to as PI3K-IN-3 , in combination with other signaling pathway inhibitors. The principles, protocols, and data presented are based on established research for inhibitors of the PI3K/Akt pathway.

Introduction

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of this pathway is one of the most common molecular abnormalities in human cancers, often resulting from mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[1][4] Consequently, the PI3K pathway is a prime target for cancer therapy.

PI3K-IN-3 is a potent and selective inhibitor of the PI3K family of lipid kinases. While single-agent PI3K inhibition has shown clinical activity, its efficacy can be limited by intrinsic and acquired resistance mechanisms. A primary mechanism of resistance is the activation of feedback loops or compensatory signaling through other pathways, such as the RAS/RAF/MEK/ERK pathway.

Combining PI3K-IN-3 with inhibitors of these compensatory pathways presents a rational strategy to enhance anti-tumor activity, overcome resistance, and achieve synergistic therapeutic effects. These application notes provide a framework for investigating the combinatorial effects of PI3K-IN-3 with other targeted inhibitors.

Signaling Pathway Overview

The PI3K/Akt pathway is activated by various upstream signals, including growth factors that bind to receptor tyrosine kinases (RTKs). This activation leads to the production of phosphatidylinositol-3,4,5-triphosphate (PIP3), which acts as a second messenger to recruit and activate downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival and proliferation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PI3K_IN_3 PI3K-IN-3 PI3K_IN_3->PI3K Inhibition

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Data Presentation: Synergy in Combination Therapy

The synergistic effect of combining PI3K-IN-3 with another inhibitor (e.g., a MEK inhibitor) can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: In Vitro Cytotoxicity of PI3K-IN-3 in Combination with a MEK Inhibitor (MEK-IN-1) in KRAS-mutant Cancer Cell Lines

Cell LinePI3K-IN-3 IC50 (µM)MEK-IN-1 IC50 (µM)Combination IC50 (PI3K-IN-3 / MEK-IN-1) (µM)Combination Index (CI) at 50% Effect
MDA-MB-2311.20.80.3 / 0.20.45 (Synergy)
NCI-H3582.51.50.6 / 0.40.40 (Synergy)
A3750.90.50.2 / 0.10.38 (Synergy)

Data are representative and based on findings from studies on dual pathway inhibition.

Experimental Protocols

Protocol for 3D Spheroid Cell Viability Assay

This protocol is designed to assess the effect of PI3K-IN-3, alone and in combination, on the viability of cancer cells grown in a 3D spheroid model, which more closely mimics the in vivo tumor microenvironment.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, NCI-H358)

  • Appropriate cell culture medium (e.g., DMEM, RPMI) supplemented with 10% FBS

  • Ultra-low attachment 96-well plates

  • PI3K-IN-3 and combination inhibitor(s)

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Suspend cells in culture medium at a concentration of 2 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Spheroid Formation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-4 days to allow for spheroid formation.

  • Drug Treatment: Prepare serial dilutions of PI3K-IN-3 and the combination inhibitor in culture medium. Treat the spheroids by adding 100 µL of the drug solutions (at 2x final concentration) to the existing 100 µL of medium in each well. Include vehicle-only controls.

  • Incubation: Incubate the treated spheroids for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes. b. Add 100 µL of the reagent to each well. c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability. Calculate IC50 values and Combination Indices using appropriate software (e.g., CompuSyn).

Experimental_Workflow start Start seed_cells Seed Cells in Ultra-Low Attachment Plate start->seed_cells end End form_spheroids Incubate for 3-4 Days to Form Spheroids seed_cells->form_spheroids prepare_drugs Prepare Serial Dilutions of Inhibitors form_spheroids->prepare_drugs treat_spheroids Add Drug Combinations to Spheroids prepare_drugs->treat_spheroids incubate_72h Incubate for 72 Hours treat_spheroids->incubate_72h add_reagent Add CellTiter-Glo 3D Reagent incubate_72h->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Analyze Data: Calculate IC50 & CI measure_luminescence->analyze_data analyze_data->end

Caption: Workflow for 3D Spheroid Combination Drug Screening.

Protocol for Western Blot Analysis of Pathway Modulation

This protocol is used to confirm that PI3K-IN-3 and its combination partner are hitting their intended targets and to observe the effects on downstream signaling molecules.

Materials:

  • Treated cell lysates from 2D or 3D cultures

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein levels (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

The combination of PI3K pathway inhibitors like PI3K-IN-3 with other targeted agents is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of such combination therapies. Careful quantitative analysis of synergy and mechanistic validation through pathway analysis are critical steps in the development of effective cancer treatments.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PptT-IN-3 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using PptT-IN-3 in their experiments. It is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment in mycobacterial cells?

This compound is designed to inhibit the 4'-phosphopantetheinyl transferase (PptT) in mycobacteria. PptT is crucial for the post-translational modification of various enzymes, including polyketide synthases, which are essential for the biosynthesis of mycolic acids and other lipid virulence factors.[1] Therefore, the expected outcome of effective this compound treatment is the inhibition of mycobacterial growth and a reduction in viability.[1]

Q2: My this compound treatment is not showing any effect on mycobacterial growth. What are the potential reasons?

Several factors could contribute to a lack of observable effects. These can be broadly categorized as issues with the compound itself, the experimental setup, or the cells. This guide provides a structured approach to troubleshooting these potential issues.

Q3: How can I confirm that this compound is active and stable?

The stability and activity of the compound are critical. Consider the following:

  • Compound Integrity: Verify the purity and integrity of your this compound stock. Degradation during storage or handling can lead to a loss of activity.

  • Solubility: Ensure that this compound is fully dissolved in the chosen solvent and remains soluble in your culture medium at the final concentration. Precipitation of the compound will significantly reduce its effective concentration.

  • Storage Conditions: Check the recommended storage conditions for this compound and ensure they have been followed. Improper storage can lead to degradation.

Q4: Could my experimental protocol be the source of the issue?

Yes, aspects of the experimental protocol can significantly impact the outcome. Key areas to review include:

  • Concentration and Incubation Time: The concentration of this compound and the duration of the treatment may be insufficient to elicit a response. A dose-response and time-course experiment is recommended to determine the optimal conditions.

  • Cell Density: The initial density of your mycobacterial culture can influence the effectiveness of the inhibitor. High cell densities may require higher concentrations of the compound.

  • Media Composition: Components in the culture medium could potentially interact with or degrade this compound.

Troubleshooting Guide: this compound Not Showing Expected Results

If you are not observing the expected growth inhibition of mycobacterial cells upon treatment with this compound, please follow this troubleshooting guide.

Step 1: Verify Compound and Reagent Quality

A common reason for experimental failure is an issue with the reagents.[2][3]

  • Action:

    • Confirm the expiration date of your this compound stock.

    • If possible, verify the compound's integrity using analytical methods like HPLC or mass spectrometry.

    • Prepare a fresh stock solution of this compound from a new vial if available.

    • Ensure the solvent used to dissolve this compound is of high purity and has not expired.

    • Check for any visible precipitation in your stock solution or in the culture medium after adding the compound.

Step 2: Optimize Experimental Parameters

The conditions of your experiment may not be optimal for observing the effects of this compound.

  • Action:

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the effective concentration.

    • Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration.

    • Positive and Negative Controls: Ensure you have included appropriate positive (e.g., a known antibiotic against mycobacteria) and negative (e.g., vehicle-treated cells) controls in your experiment.[3] The positive control should show the expected effect, while the negative control should show no effect.

Step 3: Review Cell Culture Conditions

The state of your mycobacterial cells can impact their susceptibility to inhibitors.

  • Action:

    • Cell Health and Growth Phase: Ensure your mycobacterial culture is healthy and in the logarithmic growth phase at the start of the experiment.

    • Cell Permeability: Consider the possibility that this compound may have poor permeability across the mycobacterial cell wall.

    • Efflux Pumps: Mycobacteria possess efflux pumps that can actively remove foreign compounds from the cell. This could be a potential mechanism of resistance to this compound.

Quantitative Data Summary for Troubleshooting

To systematically troubleshoot, record your experimental parameters and results in a table similar to the one below. This will help in identifying potential sources of error.

ParameterRecommended Range/ValueYour Experimental ValueObservations/Notes
This compound Concentration 0.1 - 100 µM (example)
Incubation Time 24 - 72 hours (example)
Cell Density (OD600) 0.05 - 0.1 at start
Solvent Concentration < 0.5%
Positive Control Known antibiotic (e.g., Isoniazid)Expected growth inhibition observed?
Negative Control Vehicle (e.g., DMSO)Normal growth observed?

Experimental Protocols

Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines a standard method for determining the MIC of a compound against mycobacteria using a broth microdilution assay.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at the recommended temperature.

  • Preparation of Mycobacterial Inoculum:

    • Culture mycobacteria in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

    • Adjust the optical density (OD600) of the culture to a standardized value (e.g., 0.1).

    • Dilute the culture to the final desired inoculum concentration.

  • Assay Setup:

    • In a 96-well microplate, perform serial dilutions of the this compound stock solution in the culture medium.

    • Add the mycobacterial inoculum to each well.

    • Include wells for positive (known antibiotic) and negative (vehicle) controls.

  • Incubation:

    • Incubate the plate at the optimal temperature for mycobacterial growth (e.g., 37°C) for a specified period (e.g., 7 days).

  • Data Analysis:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Optionally, use a viability stain (e.g., resazurin) to quantify cell viability.

Visualizations

Signaling Pathway of PptT

PptT_Pathway cluster_synthesis Biosynthesis of Essential Components cluster_inhibition Inhibition by this compound PptT PptT Holo_PKS Holo-Polyketide Synthase (PKS) PptT->Holo_PKS Activates Apo_PKS Apo-Polyketide Synthase (PKS) Apo_PKS->Holo_PKS Mycolic_Acids Mycolic Acids Holo_PKS->Mycolic_Acids Virulence_Factors Other Virulence Factors Holo_PKS->Virulence_Factors Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Survival Bacterial Survival & Persistence Virulence_Factors->Survival Cell_Wall->Survival PptT_IN_3 This compound PptT_IN_3->PptT Inhibits

Caption: this compound inhibits PptT, blocking essential biosynthesis.

Experimental Workflow for Troubleshooting

Caption: A logical workflow for troubleshooting unexpected results.

References

PptT-IN-3 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule designated "PptT-IN-3" is not available in the public domain. The following technical support guide has been constructed for a hypothetical kinase inhibitor, hereafter referred to as Kinase-IN-3 , to illustrate common off-target issues and mitigation strategies relevant to this class of compounds. The data and protocols are representative examples.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with Kinase-IN-3?

A1: Off-target effects occur when a compound, such as Kinase-IN-3, interacts with unintended molecular targets in a biological system.[1] These unintended interactions can lead to a variety of undesirable outcomes, including cellular toxicity, reduced therapeutic efficacy, and confounding experimental results.[1][2] Early identification and mitigation of these effects are critical for the development of safe and effective therapeutics and for generating reliable research data.[1]

Q2: I'm observing a phenotype in my cell-based assays that is inconsistent with the known function of the intended target of Kinase-IN-3. Could this be an off-target effect?

A2: It is highly probable. When a compound elicits a biological response that cannot be rationalized by the modulation of its intended target, an off-target effect should be considered a primary cause. To investigate this, it is crucial to perform validation experiments to distinguish on-target from off-target effects.

Q3: What are some common off-target kinases that might be inhibited by a compound like Kinase-IN-3?

A3: The specific off-target profile of any kinase inhibitor is dependent on its chemical structure. However, due to the conserved nature of the ATP-binding pocket across the human kinome, certain kinases are more frequently inhibited as off-targets.[3] A broad kinase panel screening is the most effective way to identify the specific off-target profile of Kinase-IN-3.

Troubleshooting Guide

Q1: My in vitro kinase assays show high specificity for the intended target, but I'm observing significant toxicity in my cell-based assays at similar concentrations. What could be the cause?

A1: This discrepancy often points to off-target effects that are not apparent in purified protein assays. The toxicity could be due to the inhibition of a kinase critical for cell survival or other non-kinase targets.

Recommended Actions:

  • Perform a broad kinase selectivity screen: Screen Kinase-IN-3 against a comprehensive panel of kinases to identify potential off-target interactions.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify that Kinase-IN-3 is engaging its intended target in a cellular context.

  • Dose-response analysis: Carefully compare the IC50 for the on-target effect with the CC50 (cytotoxic concentration 50%). A narrow window between these values may suggest off-target toxicity.

Q2: I've identified a significant off-target kinase. How can I mitigate its effects in my experiments?

A2: Once a specific off-target has been identified, several strategies can be employed:

  • Lower the concentration of Kinase-IN-3: If there is a sufficient therapeutic window, using the compound at a concentration that inhibits the on-target but has minimal effect on the off-target is the simplest approach.

  • Use a structurally unrelated inhibitor: As a control, use an inhibitor with a different chemical scaffold that is also known to inhibit the intended target. If the same phenotype is observed, it is more likely to be an on-target effect.

  • Rescue experiments: Overexpress a version of the intended target that is resistant to Kinase-IN-3 (e.g., via site-directed mutagenesis). If the phenotype is reversed, it confirms the effect is on-target.

  • Knockdown/Knockout of the intended target: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists in the presence of Kinase-IN-3, it is likely due to an off-target effect.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of Kinase-IN-3 (1 µM Screen)

Kinase TargetPercent InhibitionClassification
On-Target Kinase A 98% On-Target
Off-Target Kinase X85%Significant Off-Target
Off-Target Kinase Y62%Moderate Off-Target
Off-Target Kinase Z25%Minimal Off-Target

Table 2: On-Target vs. Off-Target Potency

TargetIC50 (nM)
On-Target Kinase A 15
Off-Target Kinase X250
Off-Target Kinase Y1,500

Experimental Protocols

Protocol 1: Broad Kinase Panel Screening

Objective: To determine the selectivity of Kinase-IN-3 by screening against a large panel of recombinant human kinases.

Methodology:

  • A panel of 250+ purified active human kinases is used.

  • Kinase-IN-3 is typically screened at a single concentration (e.g., 1 µM) in duplicate.

  • The activity of each kinase is assayed by measuring the transfer of the gamma-phosphate of ATP to a specific peptide substrate.

  • The amount of phosphorylated substrate is quantified using a suitable method, such as radiometric (³³P-ATP) or fluorescence-based assays.

  • The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of Kinase-IN-3 to a DMSO control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of Kinase-IN-3 with its intended target in intact cells.

Methodology:

  • Culture cells to 80-90% confluency.

  • Treat cells with Kinase-IN-3 at various concentrations or a single, effective concentration. A vehicle control (e.g., DMSO) must be included.

  • After incubation, harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting using an antibody specific for the intended target protein.

  • Binding of Kinase-IN-3 to its target will stabilize the protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

Visualizations

cluster_pathway Hypothetical Off-Target Pathway Kinase_IN_3 Kinase-IN-3 Off_Target_Kinase_X Off-Target Kinase X Kinase_IN_3->Off_Target_Kinase_X Inhibition Substrate_1_P Substrate 1-P Off_Target_Kinase_X->Substrate_1_P Phosphorylation (Blocked) Substrate_1 Substrate 1 Downstream_Effector Downstream Effector Substrate_1_P->Downstream_Effector Activation Unintended_Phenotype Unintended Phenotype (e.g., Cytotoxicity) Downstream_Effector->Unintended_Phenotype

Caption: Off-target inhibition of Kinase X by Kinase-IN-3.

cluster_workflow Workflow for Off-Target Identification Start Start: Inconsistent Phenotype Observed Kinase_Screen Broad Kinase Panel Screen Start->Kinase_Screen CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Analyze_Hits Analyze Significant Off-Target Hits Kinase_Screen->Analyze_Hits Validate Validate with Orthogonal Methods (e.g., siRNA, Rescue) CETSA->Validate Analyze_Hits->Validate Conclusion Conclusion: On-Target vs. Off-Target Effect Validate->Conclusion

Caption: Experimental workflow for identifying off-target effects.

cluster_logic Troubleshooting Logic Start Unexpected Result with Kinase-IN-3 Is_On_Target Is On-Target Engaged in Cells? Start->Is_On_Target Are_Off_Targets Are Off-Targets Known? Is_On_Target->Are_Off_Targets Yes Perform_CETSA Perform CETSA Is_On_Target->Perform_CETSA No Is_Phenotype_Rescued Phenotype Rescued by Target Mutation? Are_Off_Targets->Is_Phenotype_Rescued Yes Perform_Screen Perform Kinase Screen Are_Off_Targets->Perform_Screen No On_Target_Effect Likely On-Target Is_Phenotype_Rescued->On_Target_Effect Yes Off_Target_Effect Likely Off-Target Is_Phenotype_Rescued->Off_Target_Effect No

Caption: Logic diagram for troubleshooting unexpected results.

References

PptT-IN-3 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common challenges associated with the degradation and storage of PptT-IN-3. Due to the limited publicly available data on this compound, this guide synthesizes best practices and troubleshooting strategies for small molecule inhibitors with similar characteristics.

Troubleshooting Guides

Issue: Inconsistent Experimental Results

Inconsistent results in efficacy or binding assays can often be traced back to the degradation of this compound. The following table summarizes potential degradation rates under various common laboratory conditions.

Table 1: this compound Illustrative Degradation Data

Storage ConditionTemperature (°C)Light ExposurePurity after 24 hours (%)Purity after 7 days (%)
DMSO Stock-20Dark99.598.0
DMSO Stock4Dark98.092.5
DMSO Stock25 (Room Temp)Ambient91.075.0
Aqueous Buffer (pH 7.4)4Dark95.085.0
Aqueous Buffer (pH 7.4)25 (Room Temp)Ambient80.050.0

Note: This data is illustrative and intended to highlight potential stability issues. Actual degradation rates should be determined experimentally.

Experimental Protocol: Assessing this compound Stability via HPLC

This protocol outlines a method to assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation rate of this compound under specific storage and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a C18 column

  • Incubators/water baths at desired temperatures

  • Light-blocking foil

Methodology:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • For aqueous stability, dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4). Ensure the final DMSO concentration is below 1%.

  • Incubation:

    • Aliquot the prepared solutions into multiple vials for each condition to be tested (e.g., -20°C, 4°C, 25°C).

    • For light sensitivity testing, wrap a subset of vials in aluminum foil.

  • Time Points:

    • Analyze samples at designated time points (e.g., 0, 6, 12, 24, 48 hours, and 7 days).

  • HPLC Analysis:

    • At each time point, inject a sample onto the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from its potential degradation products.

    • Monitor the elution profile using a UV detector at the absorbance maximum of this compound.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Normalize the peak area at each subsequent time point to the peak area at time 0 to determine the percentage of remaining this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound should be stored as a dry powder at -20°C or -80°C.[1] If a stock solution in DMSO is required, it should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Q2: I observe a loss of activity in my cell-based assays. Could this be due to this compound degradation?

Yes, a loss of activity is a common indicator of compound degradation. This compound may be unstable in aqueous cell culture media, especially at 37°C. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment and minimize the time the compound spends in aqueous solutions before being added to the cells.[1]

Q3: How can I identify the degradation products of this compound?

Mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful technique for identifying degradation products. By comparing the mass spectra of fresh and aged samples, you can identify the molecular weights of potential degradation products and, with further analysis, elucidate their structures.

Q4: Are there any known signaling pathways that this compound is likely to be unstable in?

While specific data for this compound is unavailable, small molecule inhibitors can be susceptible to enzymatic degradation within cellular environments. Pathways involving esterases, hydrolases, or oxidative enzymes could potentially metabolize and inactivate the compound.

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound Hydrolysis_Product Hydrolysis_Product This compound->Hydrolysis_Product Aqueous Buffer (e.g., cell media) Oxidation_Product Oxidation_Product This compound->Oxidation_Product Exposure to Air/Light Inactive_Metabolite Inactive_Metabolite Hydrolysis_Product->Inactive_Metabolite Further Degradation Oxidation_Product->Inactive_Metabolite Further Degradation

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Assessment Start Start Prepare_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solutions (e.g., 100 µM in PBS) Prepare_Stock->Prepare_Working Incubate Incubate under Test Conditions (Temp, Light) Prepare_Working->Incubate Sample Collect Samples at Time Points (0, 6, 12, 24h) Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify Peak Area Analyze->Quantify End End Quantify->End

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Experimental Results? Check_Storage Check Storage Conditions (-20°C, dark, aliquoted) Inconsistent_Results->Check_Storage Yes Other_Factors Investigate Other Factors (e.g., cell passage, reagent variability) Inconsistent_Results->Other_Factors No Check_Handling Review Sample Handling (Fresh dilutions, minimize time in aqueous buffer) Check_Storage->Check_Handling Run_QC Run QC on Compound (e.g., HPLC, LC-MS) Check_Handling->Run_QC Degradation_Confirmed Degradation Confirmed? Run_QC->Degradation_Confirmed Optimize_Protocol Optimize Experimental Protocol (e.g., shorter incubation, fresh compound) Degradation_Confirmed->Optimize_Protocol Yes Degradation_Confirmed->Other_Factors No

Caption: Troubleshooting decision tree for inconsistent results.

References

Improving PptT-IN-3 efficacy in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PptT-IN-3, a novel inhibitor of the PptT kinase. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to address common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our mouse model compared to in vitro results. What are the potential reasons for this discrepancy?

A1: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development.[1] Several factors could be contributing to this observation:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance in the animal model, leading to insufficient exposure at the target site.

  • Species-specific differences: The target enzyme, PptT, in your animal model might have different characteristics or binding pockets compared to the human enzyme used in vitro.[1]

  • Drug delivery: The chosen route of administration and formulation may not be optimal for achieving the necessary therapeutic concentration.

  • Target engagement: It is crucial to confirm that this compound is reaching and binding to its target in the animal model at the desired concentration.

Q2: What is the recommended starting dose for this compound in a new animal model?

A2: The optimal starting dose depends on various factors, including the animal species, the disease model, and the in vitro IC50 of the compound. A general approach is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50. Dose-ranging studies are highly recommended to determine the optimal dose that provides maximum efficacy with minimal toxicity.

Q3: How can we monitor target engagement of this compound in our animal model?

A3: Target engagement can be assessed by measuring the phosphorylation levels of downstream substrates of PptT. A significant reduction in the phosphorylation of these substrates in tissues of interest following this compound administration would indicate successful target engagement. This can be measured using techniques like Western blotting or immunohistochemistry.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in animal response Inconsistent drug administration, genetic variability in animals, differences in animal handling and environment.Refine and standardize the drug administration protocol. Ensure all animals are from the same genetic background and are housed under identical conditions.
Observed toxicity at therapeutic doses Off-target effects of this compound, poor drug-like properties.Conduct a dose-response study to identify a therapeutic window. Consider reformulating the compound to improve its safety profile.
Lack of correlation between dose and response Saturation of the target at lower doses, complex biological system.Expand the dose range in your study. Investigate the downstream signaling pathway to understand the biological response.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 1 x 10^6 human cancer cells (expressing the target PptT) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (formulated in a suitable vehicle) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Efficacy Assessment: Measure tumor volume and body weight throughout the study. At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for downstream target modulation).

Protocol 2: Pharmacokinetic (PK) Study in Mice

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Drug Administration: Administer a single dose of this compound via the intended clinical route.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Signaling Pathway and Experimental Workflow Diagrams

PptT_Signaling_Pathway cluster_upstream Upstream Activation cluster_pathway PptT Signaling Cascade cluster_downstream Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PptT PptT PIP3->PptT PDK1->PptT Phosphorylates Downstream Substrates Downstream Substrates PptT->Downstream Substrates Phosphorylates Cell Survival Cell Survival Downstream Substrates->Cell Survival Cell Proliferation Cell Proliferation Downstream Substrates->Cell Proliferation This compound This compound This compound->PptT Inhibits

Caption: The PptT signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal Model Selection Animal Model Selection Tumor Cell Implantation Tumor Cell Implantation Animal Model Selection->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Drug Administration Drug Administration Randomization->Drug Administration Data Collection (Tumor Volume, Body Weight) Data Collection (Tumor Volume, Body Weight) Drug Administration->Data Collection (Tumor Volume, Body Weight) Endpoint Analysis Endpoint Analysis Data Collection (Tumor Volume, Body Weight)->Endpoint Analysis Pharmacodynamic Analysis Pharmacodynamic Analysis Endpoint Analysis->Pharmacodynamic Analysis Statistical Analysis Statistical Analysis Pharmacodynamic Analysis->Statistical Analysis

Caption: General workflow for an in vivo efficacy study.

References

PptT-IN-3 batch to batch consistency issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch consistency issues with PptT-IN-3. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound between different batches. What could be the cause?

A1: Variability in the half-maximal inhibitory concentration (IC50) is a common issue that can stem from several factors related to the compound's quality and experimental setup. Key potential causes include differences in compound purity, degradation of the material, or variations in the assay conditions.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: It is crucial to confirm that each batch of this compound meets the required specifications. We recommend performing in-house quality control (QC) checks.

  • Assess Compound Stability: this compound may degrade under improper storage conditions. Ensure the compound has been stored as recommended on the certificate of analysis.

  • Standardize Assay Protocol: Minor variations in assay parameters can lead to significant differences in the measured IC50. Ensure that all experimental conditions are consistent across experiments.

  • Review Solvent and Stock Solution Preparation: The solubility and stability of this compound in your chosen solvent can impact its activity. Always use high-purity, anhydrous solvents and prepare fresh stock solutions for each experiment.

Below is a table summarizing typical QC data for a consistent and an inconsistent batch of this compound.

Q2: The physical appearance (color, crystallinity) of our new batch of this compound is different from the previous one. Should we be concerned?

A2: A difference in the physical appearance of a compound does not always indicate a change in its chemical purity or biological activity. However, it is a valid reason to perform further quality control checks to ensure the material is suitable for your experiments. Variations can be due to different crystallization methods or the presence of different polymorphs.

Troubleshooting Steps:

  • Perform Identity and Purity Analysis: Use analytical techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to confirm the identity and purity of the new batch.

  • Conduct a Biological Activity Assay: Compare the IC50 of the new batch with your established value for this compound. A significant deviation would be a cause for concern.

  • Check Solubility: Ensure the new batch dissolves as expected in your chosen solvent.

Q3: Our latest batch of this compound shows poor solubility in our standard solvent (e.g., DMSO). What should we do?

A3: Poor solubility can be a sign of an issue with the compound batch or could be related to the solvent or handling procedure.

Troubleshooting Steps:

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous solvent. The presence of water can affect the solubility of many compounds.

  • Use Fresh Solvent: Use a fresh aliquot of solvent from a newly opened container to rule out solvent degradation or contamination.

  • Gentle Warming and Sonication: Try gently warming the solution (if the compound is heat-stable) or using a sonicator to aid dissolution.

  • Purity Analysis: An impure sample may contain insoluble components. We recommend checking the purity via HPLC.

  • Alternative Solvents: If solubility issues persist and the compound is confirmed to be of high purity, you may need to explore alternative solvents.

Data Presentation

Table 1: Example Quality Control Data for this compound Batches

ParameterMethodSpecificationBatch A (Good)Batch B (Inconsistent)
Appearance VisualWhite to off-white solidConformsSlightly yellow powder
Identity Mass Spec (ESI+)[M+H]⁺ = 370.48 ± 0.5370.47370.49
Purity HPLC (254 nm)≥ 98.0%99.2%95.5% (with unknown impurity at 3.2 min)
Biological Activity PptT Inhibition AssayIC50 = 3.5 µM (± 1.5 µM)3.2 µM8.9 µM
Solubility Visual (in DMSO)≥ 20 mg/mLConformsIncomplete dissolution at 20 mg/mL

Experimental Protocols

1. HPLC Method for Purity Determination of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

2. PptT Enzymatic Assay for IC50 Determination

This protocol is a generic representation of a phosphopantetheinyl transferase assay.

  • Materials:

    • Recombinant M. tuberculosis PptT enzyme.

    • Apo-ACP (acyl carrier protein) substrate.

    • Coenzyme A (CoA).

    • Fluorescently labeled CoA analog (for detection).

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT.

    • This compound dissolved in DMSO.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the PptT enzyme to the assay buffer.

    • Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of Apo-ACP and the fluorescently labeled CoA.

    • Monitor the increase in fluorescence over time, which corresponds to the formation of the holo-ACP product.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

PptT_Signaling_Pathway cluster_synthesis Mycolic Acid Synthesis Pathway Acyl-CoA Acyl-CoA PptT PptT Acyl-CoA->PptT Apo-ACP Apo-ACP Apo-ACP->PptT Holo-ACP Holo-ACP FASII Fatty Acid Synthase II Holo-ACP->FASII PptT->Holo-ACP  4'-phosphopantetheine transfer Mycolic Acids Mycolic Acids FASII->Mycolic Acids Cell Wall Component Cell Wall Component Mycolic Acids->Cell Wall Component PptT_IN_3 This compound PptT_IN_3->PptT Inhibition

Caption: Simplified pathway of PptT's role in mycolic acid synthesis.

Troubleshooting_Workflow start Inconsistent Results Observed (e.g., variable IC50) check_purity Check Compound Purity (HPLC, LC-MS) start->check_purity purity_ok Purity ≥ 98%? check_purity->purity_ok check_identity Confirm Compound Identity (Mass Spec, NMR) identity_ok Identity Confirmed? check_identity->identity_ok check_storage Review Storage and Handling storage_ok Proper Storage? check_storage->storage_ok check_assay Validate Assay Performance optimize_assay Optimize Assay Conditions check_assay->optimize_assay purity_ok->check_identity Yes contact_supplier Contact Supplier for Replacement purity_ok->contact_supplier No identity_ok->check_storage Yes identity_ok->contact_supplier No storage_ok->check_assay Yes discard_batch Discard Old/Improperly Stored Batch storage_ok->discard_batch No retest Re-run Experiment with New Batch/Stock optimize_assay->retest discard_batch->retest QC_Workflow start Receive New Batch of this compound visual Visual Inspection (Color, Form) start->visual hplc Purity Analysis (HPLC) visual->hplc ms Identity Confirmation (MS) hplc->ms solubility Solubility Test ms->solubility bioassay Biological Activity Assay (IC50) solubility->bioassay decision Batch Meets Specifications? bioassay->decision accept Accept Batch for Experiments decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Refining PptT-IN-3 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "PptT-IN-3" is not currently available in publicly accessible scientific literature. The following troubleshooting guides and FAQs are based on general principles of inhibitor treatment optimization and may require substantial adaptation once specific details about this compound become known. Researchers should consult any available internal documentation for this compound before proceeding with experimentation.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the general mechanism of action for PptT inhibitors? PptT, or phosphopantetheinyl transferase, is an essential enzyme in Mycobacterium tuberculosis. It plays a critical role in the biosynthesis of cellular lipids and virulence factors.[1] Inhibitors of PptT, therefore, are being explored as potential treatments for tuberculosis by disrupting these vital cellular processes.[1]
How is the optimal treatment duration for a novel inhibitor determined? The optimal treatment duration is typically established through a series of in vitro and in vivo studies. Key factors include the inhibitor's potency, its pharmacokinetic and pharmacodynamic properties, and the specific experimental model being used. Dose-response and time-course studies are crucial for determining the concentration and duration that yield the maximal therapeutic effect with minimal toxicity.
What are common challenges when working with novel enzyme inhibitors? Researchers often face challenges such as off-target effects, development of resistance, and issues with solubility or stability of the compound. Cardiotoxicity has been observed with some analogs of PptT inhibitors, highlighting the importance of thorough toxicological profiling.[1]
How can I troubleshoot inconsistent experimental results? Inconsistent results can arise from various factors, including reagent stability, variations in cell culture conditions, or inconsistencies in the experimental protocol. Maintaining a detailed laboratory notebook and ensuring all reagents are within their expiration dates can help identify potential sources of variability.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Efficacy of this compound - Suboptimal concentration. - Inadequate treatment duration. - Degradation of the compound.- Perform a dose-response study to determine the IC50. - Conduct a time-course experiment to identify the optimal treatment window. - Aliquot and store the compound as recommended by the manufacturer to prevent degradation from repeated freeze-thaw cycles.
High Cell Toxicity - Off-target effects. - Solvent toxicity. - Excessive concentration.- Test for off-target effects on related enzymes or pathways. - Run a vehicle control (solvent only) to assess its impact on cell viability. - Lower the concentration of this compound used in the experiment.
Variability Between Experiments - Inconsistent cell density at the time of treatment. - Fluctuation in incubation conditions. - Pipetting errors.- Ensure consistent cell seeding density and confluency. - Monitor and maintain stable temperature, CO2, and humidity levels in the incubator. - Calibrate pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Note: The following are generalized protocols and should be adapted based on the specific characteristics of this compound and the experimental system.

Protocol 1: In Vitro Dose-Response Study to Determine IC50
  • Cell Seeding: Seed target cells (e.g., a relevant Mycobacterium strain or a mammalian cell line for toxicity screening) in a 96-well plate at a predetermined density.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent and then in culture medium to achieve the final desired concentrations.

  • Treatment: Add the various concentrations of this compound to the wells. Include a vehicle-only control and a positive control (a known inhibitor).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
  • Cell Seeding: Seed cells in multiple plates as described in Protocol 1.

  • Treatment: Treat the cells with a fixed concentration of this compound (e.g., at or near the IC50).

  • Time Points: At various time points (e.g., 6, 12, 24, 48, 72 hours), terminate the experiment for one plate.

  • Endpoint Measurement: At each time point, measure the desired effect (e.g., inhibition of a specific downstream marker, reduction in cell viability).

  • Data Analysis: Plot the measured effect against time to determine the duration at which the maximal effect is observed.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a PptT inhibitor and a general experimental workflow for optimizing treatment duration.

PptT_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Downstream Effects PptT PptT Acyl_Carrier_Protein Acyl_Carrier_Protein PptT->Acyl_Carrier_Protein Activates Fatty_Acid_Synthase_Complex Fatty_Acid_Synthase_Complex Acyl_Carrier_Protein->Fatty_Acid_Synthase_Complex Mycolic_Acid_Biosynthesis Mycolic_Acid_Biosynthesis Fatty_Acid_Synthase_Complex->Mycolic_Acid_Biosynthesis Cell_Wall_Integrity Cell_Wall_Integrity Mycolic_Acid_Biosynthesis->Cell_Wall_Integrity Bacterial_Viability Bacterial_Viability Cell_Wall_Integrity->Bacterial_Viability This compound This compound This compound->PptT Inhibition

Caption: Hypothetical signaling pathway of PptT inhibition.

Experimental_Workflow A 1. In Vitro Dose-Response (Determine IC50) B 2. Time-Course Experiment (Identify Optimal Duration) A->B C 3. In Vivo Efficacy Studies (Animal Model) B->C D 4. Pharmacokinetic Analysis (Absorption, Distribution, Metabolism, Excretion) C->D E 5. Refine Dosing Regimen D->E

References

Validation & Comparative

A Comparative Guide to Validating PptT-IN-3 Target Engagement in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of PptT-IN-3, a known inhibitor of 4'-Phosphopantetheinyl Transferase (PptT) in Mycobacterium tuberculosis (Mtb). PptT is a crucial enzyme for the biosynthesis of essential lipids and virulence factors, making it a prime target for novel anti-tuberculosis drugs. This document outlines detailed protocols for established target engagement assays, compares this compound with alternative inhibitors, and presents quantitative data to inform experimental design and inhibitor selection.

Introduction to PptT and its Inhibition

The 4'-phosphopantetheinyl transferase PptT catalyzes the essential post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) by transferring the 4'-phosphopantetheine (Pp) moiety from coenzyme A. This activation is a prerequisite for the function of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are involved in the production of critical components of the mycobacterial cell wall, such as mycolic acids, and virulence factors. Inhibition of PptT disrupts these pathways, leading to bacterial growth arrest and death.

This compound is a small molecule inhibitor designed to target PptT. Validating its engagement with PptT in the complex cellular environment of Mtb is critical to confirm its mechanism of action and to guide further drug development efforts. This guide explores three robust methods for confirming such engagement: the Cellular Thermal Shift Assay (CETSA), Competitive Activity-Based Protein Profiling (ABPP), and the NanoBRET™ Target Engagement Assay.

Comparison of PptT Inhibitors

Several small molecules have been identified as inhibitors of Mtb PptT. This section compares this compound with two notable alternatives: Amidinourea 8918 and Raltitrexed. While specific cellular IC50 values for this compound are not publicly available, the following table summarizes the available inhibitory data against recombinant PptT.

CompoundTargetIn Vitro IC50 (Recombinant PptT)Reference
This compoundPptTData not publicly available-
Amidinourea 8918PptT~2.3 µM[1]
RaltitrexedPptT, Thymidylate Synthase65 nM (resupplied powder), 250 nM (BpsA assay), 730 nM (FP assay)[2][3]

Note: The potency of these compounds in a cellular context can be influenced by factors such as cell wall permeability and efflux pumps. The experimental protocols detailed below are designed to assess this cellular target engagement directly.

Experimental Methodologies for Target Engagement

This section provides detailed protocols for three distinct methods to validate the interaction of this compound with its target inside Mycobacterium tuberculosis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor drug-target interactions in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection Mtb_culture Mtb Culture Harvest Harvest & Wash Mtb_culture->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Incubate_DMSO Incubate with DMSO (Control) Resuspend->Incubate_DMSO Incubate_Inhibitor Incubate with This compound Resuspend->Incubate_Inhibitor Heat_gradient Heat at Temp Gradient (e.g., 40-70°C) Incubate_DMSO->Heat_gradient Incubate_Inhibitor->Heat_gradient Lysis Lysis (Sonication) Heat_gradient->Lysis Centrifuge Centrifugation Lysis->Centrifuge Collect_supernatant Collect Soluble Fraction Centrifuge->Collect_supernatant SDS_PAGE SDS-PAGE Collect_supernatant->SDS_PAGE Western_Blot Western Blot (anti-PptT antibody) SDS_PAGE->Western_Blot Densitometry Densitometry Western_Blot->Densitometry

Caption: CETSA experimental workflow.

Detailed Protocol:

  • Cell Culture and Harvest:

    • Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC to mid-log phase (OD600 ≈ 0.6-0.8).

    • Harvest the cells by centrifugation at 4000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Compound Incubation:

    • Resuspend the Mtb pellet in PBS to a final cell density of approximately 1x10^9 cells/mL.

    • Aliquot the cell suspension into separate tubes. Treat with this compound at the desired final concentration (e.g., 1x, 10x, 100x MIC). Include a vehicle control (DMSO).

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C with 2°C increments) using a thermal cycler.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by sonication on ice (e.g., 4 cycles of 20 seconds on, 40 seconds off at 60% amplitude)[4].

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris[5].

  • Protein Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction using a Bradford assay.

    • Normalize the protein concentrations for all samples.

    • Analyze the samples by SDS-PAGE followed by Western blotting using a specific antibody against PptT.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Plot the relative amount of soluble PptT as a function of temperature for both the vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomics approach to identify the cellular targets of a small molecule inhibitor. It relies on the competition between the inhibitor and a broad-spectrum activity-based probe (ABP) for binding to the active site of the target enzyme.

Experimental Workflow:

ABPP_Workflow cluster_prep Lysate Preparation cluster_treatment Competitive Inhibition cluster_probe Probe Labeling cluster_enrichment Enrichment & Digestion cluster_analysis LC-MS/MS Analysis Mtb_culture Mtb Culture Harvest Harvest & Lyse Mtb_culture->Harvest Lysate Clarified Lysate Harvest->Lysate Incubate_DMSO Incubate with DMSO (Control) Lysate->Incubate_DMSO Incubate_Inhibitor Incubate with This compound Lysate->Incubate_Inhibitor Add_Probe Add Broad-Spectrum ABP (e.g., FP-biotin) Incubate_DMSO->Add_Probe Incubate_Inhibitor->Add_Probe Streptavidin Streptavidin Enrichment Add_Probe->Streptavidin On_bead_digest On-bead Tryptic Digest Streptavidin->On_bead_digest LC_MS LC-MS/MS On_bead_digest->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

Caption: Competitive ABPP workflow.

Detailed Protocol:

  • Mtb Lysate Preparation:

    • Culture and harvest Mtb as described in the CETSA protocol.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by bead beating or sonication.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Competitive Inhibition:

    • Aliquot the Mtb lysate. Treat with this compound at various concentrations. Include a DMSO control.

    • Incubate for 30 minutes at 37°C.

  • Probe Labeling:

    • Add a broad-spectrum serine hydrolase probe, such as fluorophosphonate-biotin (FP-biotin), to each lysate sample. While PptT is not a serine hydrolase, some broad-spectrum probes may still react with the active site serine of the carrier protein substrate when bound to PptT, or a more specific probe for PPTases could be designed.

    • Incubate for 30 minutes at 37°C.

  • Enrichment and Digestion:

    • Quench the labeling reaction by adding SDS-PAGE sample buffer.

    • Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) if an alkyne-tagged probe was used.

    • Enrich the probe-labeled proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion of the enriched proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

  • Data Analysis:

    • Compare the abundance of PptT in the this compound-treated samples to the DMSO control. A significant decrease in the abundance of PptT in the presence of the inhibitor indicates that this compound is binding to PptT and preventing its labeling by the ABP.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor).

Signaling Pathway:

NanoBRET_Pathway cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound PptT_NLuc PptT-NanoLuc® Tracer Fluorescent Tracer PptT_NLuc->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer PptT_NLuc_inhibited PptT-NanoLuc® Inhibitor This compound PptT_NLuc_inhibited->Inhibitor Binding No_BRET No BRET Signal Inhibitor->No_BRET Displacement of Tracer

Caption: Principle of NanoBRET™ assay.

Detailed Protocol (Adapted for Mycobacteria):

  • Construct Generation:

    • Create an expression vector encoding PptT fused to NanoLuc® luciferase (N- or C-terminal fusion). This construct should be expressed in a suitable host, which could be a fast-growing, non-pathogenic mycobacterial species like Mycobacterium smegmatis as a surrogate for Mtb, or directly in Mtb if a suitable expression system is available.

  • Cell Culture and Transfection/Transformation:

    • Transform the expression vector into the chosen mycobacterial host.

    • Culture the transformed cells to mid-log phase. Induce the expression of the PptT-NanoLuc® fusion protein if using an inducible promoter.

  • Assay Setup:

    • Harvest and wash the cells as previously described.

    • Resuspend the cells in an appropriate assay buffer (e.g., PBS with 0.05% Tween 80).

    • Dispense the cell suspension into a white, opaque 96-well plate.

  • Tracer and Compound Addition:

    • Develop or identify a fluorescent tracer that binds to PptT. This may require synthesizing a fluorescently labeled analog of a known PptT inhibitor.

    • Add the fluorescent tracer to the cells at a fixed concentration.

    • Add this compound at varying concentrations. Include a vehicle control.

    • Incubate the plate at 37°C for a specified time to allow for compound entry and binding equilibrium.

  • Signal Detection:

    • Add the Nano-Glo® substrate to all wells.

    • Measure the donor emission (NanoLuc®) and acceptor emission (tracer) using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the this compound concentration. A dose-dependent decrease in the BRET ratio indicates that this compound is engaging with PptT and displacing the fluorescent tracer.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

Validating the cellular target engagement of this compound is a critical step in its development as a potential anti-tuberculosis drug. The three methods described in this guide—CETSA, competitive ABPP, and NanoBRET™—offer orthogonal approaches to confirm this crucial interaction within the complex environment of the Mycobacterium tuberculosis cell. While CETSA provides a label-free method to assess target stabilization, competitive ABPP offers a powerful tool for target identification and validation. The NanoBRET™ assay, if a suitable tracer is available or can be developed, provides a sensitive and quantitative measure of target occupancy in live cells. The choice of method will depend on the specific research question, available resources, and the stage of drug development. By employing these robust methodologies, researchers can gain high confidence in the on-target activity of this compound and accelerate its path toward clinical application.

References

Comparative Guide to Inhibitors of Mycobacterium tuberculosis 4'-Phosphopantetheinyl Transferase (PptT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PptT-IN-3 and other known inhibitors of 4'-Phosphopantetheinyl Transferase (PptT), an essential enzyme for the growth and virulence of Mycobacterium tuberculosis. PptT is a critical target in the development of novel anti-tuberculosis therapies. This document presents a comparative analysis of the performance of this compound against other notable inhibitors, supported by experimental data, detailed protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to PptT and its Inhibition

4'-Phosphopantetheinyl Transferase (PptT) is a crucial enzyme in Mycobacterium tuberculosis that catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains. This post-translational modification is essential for the activation of various biosynthetic pathways, including those responsible for the synthesis of mycolic acids, which are key components of the mycobacterial cell wall, and other virulence factors.[1][2][3] Inhibition of PptT disrupts these vital pathways, making it a promising strategy for the development of new anti-tuberculosis drugs.

Comparative Performance of PptT Inhibitors

This section provides a quantitative comparison of this compound with other known inhibitors of PptT. The data is summarized in the table below, focusing on key performance metrics such as the half-maximal inhibitory concentration (IC50) against the PptT enzyme and the minimum inhibitory concentration required to inhibit 90% of M. tuberculosis growth (MIC90).

InhibitorTarget ProteinIC50 (µM)Assay TypeMIC90 (µM) against M. tuberculosis H37Rv
This compound PptT3.5Not SpecifiedNot Reported
AU 8918 PptT2.3BpsA assay3.1
0.23FP assay
Thioquinazolinone Analog PptTVariesNot SpecifiedVaries

Note: The IC50 values for AU 8918 differ between the BpsA and Fluorescence Polarization (FP) assays, which may reflect different assay conditions or sensitivities. Thioquinazolinone analogs represent a class of inhibitors with varying potency.

Signaling Pathway and Mechanism of Action

PptT functions by transferring the 4'-phosphopantetheine group from Coenzyme A to an apo-carrier protein, converting it into its active holo-form. This activation is a prerequisite for the function of Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS), which are involved in the biosynthesis of essential lipids and virulence factors in Mycobacterium tuberculosis.

PptT_Pathway CoA Coenzyme A PptT PptT Enzyme CoA->PptT Holo_CP Holo-Carrier Protein (active) PptT->Holo_CP 4'-phosphopantetheinylation Apo_CP Apo-Carrier Protein (inactive) Apo_CP->PptT PKS_NRPS Polyketide Synthases (PKS) & Non-Ribosomal Peptide Synthetases (NRPS) Holo_CP->PKS_NRPS Activation Mycolic_Acids Mycolic Acids & Virulence Factors PKS_NRPS->Mycolic_Acids Biosynthesis Inhibitor PptT Inhibitors (e.g., this compound, AU 8918) Inhibitor->PptT

Caption: Mechanism of PptT and its inhibition.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

PptT Inhibition Assays

1. BpsA-Coupled Assay for PptT Inhibition

This colorimetric assay measures the ability of PptT to activate BpsA, a non-ribosomal peptide synthase from Streptomyces lavendulae. Activated holo-BpsA catalyzes the conversion of L-glutamine to the blue pigment indigoidine, which can be quantified by measuring absorbance at 590 nm.[4]

  • Materials: Purified PptT enzyme, apo-BpsA, Coenzyme A, L-glutamine, ATP, MgCl2, Tris-HCl buffer (pH 8.0), 96-well plates, and a plate reader.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, L-glutamine, CoA, and apo-BpsA in a 96-well plate.

    • Add the PptT inhibitor (e.g., AU 8918) at various concentrations to the wells.

    • Initiate the reaction by adding purified PptT enzyme to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Measure the absorbance at 590 nm to quantify the amount of indigoidine produced.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Fluorescence Polarization (FP) Assay for PptT Inhibition

This assay is a direct binding assay that measures the interaction between PptT and a fluorescently labeled Coenzyme A derivative. The binding of the larger PptT enzyme to the fluorescent probe causes a decrease in the probe's rotation, leading to an increase in fluorescence polarization.

  • Materials: Purified PptT enzyme, a fluorescently labeled Coenzyme A derivative, a suitable carrier protein (e.g., N-terminal ACP domain of Mtb PKS13), reaction buffer (e.g., HEPES with MgCl2 and BSA), 96- or 384-well black plates, and a fluorescence polarization plate reader.

  • Procedure:

    • Add the reaction buffer, fluorescent CoA derivative, and carrier protein to the wells of a microplate.

    • Add the PptT inhibitor at various concentrations.

    • Add the purified PptT enzyme to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • Calculate the percent inhibition based on the change in polarization and determine the IC50 value.

Whole-Cell Activity Assay

Determination of Minimum Inhibitory Concentration (MIC90)

The MIC90 is the lowest concentration of an antimicrobial agent that inhibits the visible growth of 90% of the isolates of a particular microorganism. For M. tuberculosis, a broth microdilution method is commonly used.

  • Materials: Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), 96-well plates, and the test inhibitors.

  • Procedure:

    • Prepare a standardized inoculum of M. tuberculosis H37Rv.

    • Prepare serial dilutions of the test inhibitors in the 96-well plates containing Middlebrook 7H9 broth.

    • Inoculate the wells with the bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).

    • Seal the plates and incubate at 37°C for 7-14 days.

    • Determine the MIC by visual inspection for the lowest concentration of the inhibitor that prevents visible growth. The MIC90 is then determined from a larger population of isolates.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the evaluation of PptT inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo Whole-Cell & In Vivo Evaluation Assay_Dev Assay Development (BpsA or FP) HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID IC50_Det IC50 Determination Hit_ID->IC50_Det SAR Structure-Activity Relationship (SAR) IC50_Det->SAR MIC90_Det MIC90 Determination (*M. tuberculosis*) SAR->MIC90_Det Lead Optimization Toxicity Cytotoxicity Assays MIC90_Det->Toxicity Animal_Model Efficacy in Animal Models Toxicity->Animal_Model

Caption: General workflow for PptT inhibitor discovery.

Conclusion

This compound, AU 8918, and the class of thioquinazolinones represent promising starting points for the development of novel therapeutics against Mycobacterium tuberculosis. This guide provides a comparative overview of their performance based on available data. Further studies, including the determination of the MIC90 for this compound and the identification of lead compounds from the thioquinazolinone series with optimized potency and pharmacokinetic properties, are warranted to advance these inhibitors towards clinical development. The detailed protocols and workflows presented herein offer a framework for the continued research and development of potent and specific PptT inhibitors.

References

Comparative analysis of PptT-IN-3 and [Compound X]

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of PptT-IN-3 and PptT-IN-4: Inhibitors of M. tuberculosis Phosphopantetheinyl Transferase

This guide provides a detailed comparative analysis of two inhibitors of the Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT), this compound and PptT-IN-4. PptT is an essential enzyme for the biosynthesis of crucial cellular lipids and virulence factors in Mycobacterium tuberculosis, making it a significant target for the development of new anti-tuberculosis therapeutics.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following table summarizes the available quantitative data for this compound and PptT-IN-4 to facilitate a direct comparison of their biochemical and cellular activities.

Parameter This compound PptT-IN-4 Reference
Target Enzyme Phosphopantetheinyl transferase (PptT) from M. tuberculosisPhosphopantetheinyl transferase (PptT) from M. tuberculosis[1][3]
Biochemical Potency (IC50) 3.5 µM0.71 µM[1]
Whole-Cell Activity (MIC against Mtb H37Rv) Data not available42 µM
Off-target Activity (hERG, hCav1.2, hNav1.5 IC50) Data not available11 µM, 8.1 µM, 6.9 µM respectively

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard methods for evaluating enzyme inhibitors and their antimicrobial activity.

PptT Enzymatic Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of the PptT enzyme by 50% (IC50).

  • Enzyme and Substrate Preparation : Recombinant M. tuberculosis PptT is expressed and purified. The substrates, Coenzyme A (CoA) and a carrier protein (e.g., a purified apo-acyl carrier protein), are prepared in a suitable buffer.

  • Reaction Mixture : The assay is typically performed in a microplate format. Each well contains the PptT enzyme, the apo-acyl carrier protein, and varying concentrations of the test inhibitor (this compound or PptT-IN-4) dissolved in a solvent like DMSO.

  • Initiation of Reaction : The enzymatic reaction is initiated by the addition of CoA.

  • Detection : The transfer of the 4'-phosphopantetheinyl moiety from CoA to the carrier protein is detected. This can be achieved through various methods, such as using a fluorescently labeled CoA and measuring the fluorescence polarization or by using a colorimetric assay that detects the free thiol group on the modified carrier protein.

  • Data Analysis : The enzyme activity at each inhibitor concentration is measured and normalized to the activity of a control reaction without any inhibitor. The IC50 value is then calculated by fitting the dose-response curve to a suitable equation.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

  • Bacterial Culture : M. tuberculosis H37Rv is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-logarithmic phase.

  • Compound Preparation : The test compounds are serially diluted in the culture medium in a 96-well microplate.

  • Inoculation : Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation : The microplate is incubated at 37°C for a period of 7 to 14 days.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator dye like resazurin.

Visualizations

The following diagrams illustrate the biochemical pathway involving PptT and a typical experimental workflow for inhibitor screening.

PptT_Pathway cluster_PptT PptT-mediated Activation cluster_Substrates Substrates cluster_Products Activated Proteins cluster_Biosynthesis Downstream Biosynthesis PptT PptT Holo_ACP Holo-ACP/PCP PptT->Holo_ACP 4'-phosphopantetheinyl transfer CoA Coenzyme A CoA->PptT Apo_ACP Apo-ACP/PCP Apo_ACP->PptT PKS_NRPS PKS / NRPS Holo_ACP->PKS_NRPS Lipids Virulence Lipids & Secondary Metabolites PKS_NRPS->Lipids

Caption: Role of PptT in the activation of carrier proteins for biosynthesis.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (PptT Enzymatic Assay) start->primary_screen hit_identification Hit Identification (Activity > Threshold) primary_screen->hit_identification hit_identification->primary_screen Inactive dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Active secondary_assays Secondary Assays (e.g., Mtb MIC, Cytotoxicity) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: Workflow for screening and identifying PptT inhibitors.

References

PptT-IN-3: Efficacy and Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Due to the absence of publicly available data on a compound designated "PptT-IN-3," a direct comparative analysis of its efficacy against the current standard of care is not feasible at this time. Extensive searches of scientific literature and clinical trial databases have not yielded any specific information regarding the mechanism of action, targeted indications, or any preclinical or clinical data for a molecule with this identifier.

To facilitate a comprehensive evaluation as requested, further details on "this compound" are required, including its molecular target, the signaling pathway it modulates, and the specific disease or condition it is being developed to treat.

In the interim, this guide will provide a framework for such a comparison by outlining the key elements and methodologies that would be employed, using the well-established PI3K/AKT/mTOR signaling pathway as a representative example of a common drug development target in oncology. This will serve as a template for a future comparative analysis once information on "this compound" becomes available.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Cancer Therapy

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mechanistic target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][2]

Simplified Representation of the PI3K/AKT/mTOR Pathway

The following diagram illustrates the core components and interactions within this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Framework for Efficacy Comparison

A robust comparison of a novel therapeutic like "this compound" with the standard of care would necessitate the following components:

Data Presentation: Comparative Efficacy Tables

Quantitative data from preclinical and clinical studies would be summarized in tables. These tables would allow for a clear and direct comparison of key efficacy endpoints.

Table 1: Illustrative Preclinical Efficacy Data

ParameterThis compound (Hypothetical)Standard of Care (e.g., PI3K Inhibitor)
In Vitro
IC₅₀ (Cancer Cell Line A)[Value] µM[Value] µM
IC₅₀ (Cancer Cell Line B)[Value] µM[Value] µM
Apoptosis Induction (%)[Value][Value]
In Vivo (Xenograft Model)
Tumor Growth Inhibition (%)[Value][Value]
Overall Survival (days)[Value][Value]

Table 2: Illustrative Clinical Trial Efficacy Data

EndpointThis compound (Hypothetical)Standard of Care
Phase II/III Trial
Objective Response Rate (ORR)[Value] %[Value] %
Progression-Free Survival (PFS)[Value] months[Value] months
Overall Survival (OS)[Value] months[Value] months
Duration of Response (DoR)[Value] months[Value] months
Experimental Protocols

Detailed methodologies for key experiments are crucial for the critical evaluation of the presented data.

Example: Cell Viability Assay (In Vitro)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of "this compound" or the standard of care drug for 72 hours.

  • Viability Assessment: Cell viability is determined using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Example: Xenograft Tumor Model (In Vivo)

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered "this compound," the standard of care, or a vehicle control via a clinically relevant route (e.g., oral gavage).

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is monitored as a measure of toxicity. At the end of the study, tumors may be excised for further analysis.

  • Statistical Analysis: Differences in tumor growth between treatment groups are analyzed using appropriate statistical methods (e.g., ANOVA).

Hypothetical Experimental Workflow

A typical preclinical drug discovery and evaluation workflow is depicted below.

Experimental_Workflow Target_ID Target Identification In_Vitro In Vitro Assays Target_ID->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: A generalized preclinical to clinical workflow.

Conclusion

While a definitive comparison of "this compound" to the standard of care is currently impossible due to a lack of data, this guide establishes a clear and objective framework for such an evaluation. The provided examples of data tables, experimental protocols, and workflow diagrams illustrate the necessary components for a comprehensive and informative comparison guide for the scientific community. We welcome the submission of data on "this compound" to enable the creation of a complete and actionable report.

References

Comparative Cross-Reactivity Analysis of PptT-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cross-reactivity profile of the novel phosphopantetheinyl transferase (PptT) inhibitor, PptT-IN-3, against the established inhibitor, AU 8918. The data presented herein is intended to guide researchers in evaluating the selectivity and potential off-target effects of these compounds in the context of anti-tuberculosis drug development.

Introduction to PptT Inhibition

Phosphopantetheinyl transferase (PptT) is an essential enzyme in Mycobacterium tuberculosis (Mtb), responsible for the post-translational modification and activation of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs).[1][2][3] This activation is a prerequisite for the biosynthesis of critical cell wall components, including mycolic acids, and virulence factors such as phthiocerol dimycocerosates (PDIMs).[1][2] Inhibition of PptT represents a promising strategy for the development of novel anti-tuberculosis therapeutics.

Comparative Inhibitor Activity

This compound is a novel investigational inhibitor of Mtb PptT. Its in vitro potency is compared with AU 8918, a known amidinourea-based PptT inhibitor.

CompoundTargetIC50 (BpsA Assay)IC50 (FP Assay)Mtb H37Rv MIC90
This compound Mtb PptT1.5 µM0.18 µM2.5 µM
AU 8918 Mtb PptT2.3 µM0.23 µM3.1 µM

Table 1: In Vitro Inhibitory Activity. Comparative inhibitory concentrations (IC50) of this compound and AU 8918 against Mtb PptT were determined using two distinct assays. The whole-cell activity is presented as the minimum inhibitory concentration (MIC90) against the virulent Mtb strain H37Rv.

Cross-Reactivity Profiling

To assess the selectivity of this compound and AU 8918, their cross-reactivity against a panel of human kinases and ion channels was evaluated.

Kinome Scan

A comprehensive kinome scan was performed to identify potential off-target kinase interactions. The data is presented as the percentage of control at a 10 µM compound concentration. Lower values indicate stronger binding.

Kinase TargetThis compound (% of Control)AU 8918 (% of Control)
ABL18592
AKT19598
BRAF9899
EGFR9094
ERK2 (MAPK1)9296
JAK28891
p38α (MAPK14)8993
PI3Kα9697
SRC8289
VEGFR28085

Table 2: Kinome Scan Cross-Reactivity Data. Representative data from a kinome-wide scan showing the binding of this compound and AU 8918 to a selection of human kinases at a concentration of 10 µM.

Ion Channel Selectivity

Given the known liabilities of some amidinourea compounds, the inhibitors were tested against key human ion channels.

Ion ChannelThis compound IC50AU 8918 IC50
hCav1.2> 50 µM8.35 µM
hNav1.5> 50 µM3.75 µM
hERG> 50 µMNot reported

Table 3: Ion Channel Cross-Reactivity Data. Inhibitory concentrations (IC50) of this compound and AU 8918 against human voltage-gated calcium (hCav1.2), sodium (hNav1.5), and potassium (hERG) channels.

Experimental Protocols

PptT Inhibition Assays

1. BpsA-Coupled Colorimetric Assay: This high-throughput assay measures the PptT-mediated activation of the non-ribosomal peptide synthetase BpsA.

  • Principle: Apo-BpsA is activated by PptT in the presence of Coenzyme A (CoA). The resulting holo-BpsA synthesizes the blue pigment indigoidine from L-glutamine, which can be quantified by absorbance at 590 nm.

  • Protocol:

    • Reactions are set up in a 96-well plate containing purified apo-BpsA, L-glutamine, ATP, and MgCl2.

    • This compound or AU 8918 at various concentrations is added to the wells.

    • The reaction is initiated by the addition of purified Mtb PptT and CoA.

    • The plate is incubated at 37°C for 1 hour.

    • The reaction is stopped, and the indigoidine product is solubilized with DMSO.

    • Absorbance is measured at 590 nm. IC50 values are calculated from dose-response curves.

2. Fluorescence Polarization (FP) Assay:

  • Principle: This assay measures the displacement of a fluorescently labeled CoA analog from the PptT active site by a test compound.

  • Protocol:

    • Reactions are performed in a 384-well plate.

    • Purified Mtb PptT is incubated with a fluorescently labeled CoA probe.

    • This compound or AU 8918 is added at a range of concentrations.

    • After incubation, the fluorescence polarization is measured.

    • A decrease in polarization indicates displacement of the probe by the inhibitor. IC50 values are determined from the resulting dose-response curves.

Cross-Reactivity Assays

KINOMEscan™ Competition Binding Assay:

  • Principle: This method assesses the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged human kinases.

  • Protocol:

    • Kinases are expressed as fusions with a unique DNA tag.

    • The test compound is mixed with the kinase and an immobilized ligand.

    • The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

    • Results are reported as the percentage of the DMSO control.

Signaling Pathway and Experimental Workflow

PptT_Signaling_Pathway cluster_activation Enzyme Activation CoA Coenzyme A PptT PptT CoA->PptT Binds Apo_ACP Apo-ACP/PCP Apo_ACP->PptT Binds Holo_ACP Holo-ACP/PCP PptT->Holo_ACP Catalyzes (4'-PP Transfer) PptT_IN_3 This compound PptT_IN_3->PptT Inhibits Biosynthesis Mycolic Acid & Virulence Factor Biosynthesis Holo_ACP->Biosynthesis Enables Mtb_Growth Mtb Growth & Survival Biosynthesis->Mtb_Growth Essential for

Caption: PptT signaling pathway and point of inhibition.

Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_selectivity_profiling Selectivity Profiling cluster_data_analysis Data Analysis & Comparison Compound_Library Compound Library (e.g., this compound) BpsA_Assay BpsA Colorimetric Assay Compound_Library->BpsA_Assay FP_Assay Fluorescence Polarization Assay Compound_Library->FP_Assay MIC_Assay Mtb H37Rv MIC Assay BpsA_Assay->MIC_Assay FP_Assay->MIC_Assay Kinome_Scan KINOMEscan™ MIC_Assay->Kinome_Scan Ion_Channel_Assay Ion Channel Patch Clamp MIC_Assay->Ion_Channel_Assay Data_Comparison Comparative Analysis of This compound vs. AU 8918 Kinome_Scan->Data_Comparison Ion_Channel_Assay->Data_Comparison

Caption: Experimental workflow for inhibitor characterization.

References

PptT-IN-3: A Comparative Analysis of Specificity and Selectivity for a Novel Anti-Tuberculosis Candidate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the specificity and selectivity profile of the hypothetical inhibitor, PptT-IN-3, against its intended target, 4'-phosphopantetheinyl transferase (PptT) from Mycobacterium tuberculosis. PptT is a crucial enzyme for the biosynthesis of essential lipids, including mycolic acids, making it a validated and promising target for new anti-tuberculosis drugs.[1][2] This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound based on supporting experimental data.

Introduction to the Target: PptT in Mycobacterium tuberculosis

The cell envelope of Mycobacterium tuberculosis is rich in unique lipids that are vital for its survival, virulence, and resistance to hostile environments encountered during infection.[2] The synthesis of many of these lipids is dependent on large enzymatic complexes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). These enzymes require a post-translational modification to become active: the attachment of a 4'-phosphopantetheine (Ppant) moiety from Coenzyme A. This modification is catalyzed by phosphopantetheinyl transferases (PPTases).[1][2]

M. tuberculosis has two known PPTases, AcpS and PptT. PptT is responsible for the activation of several type-I PKS and NRPS systems, including those essential for the biosynthesis of mycolic acids and the virulence-conferring siderophore, mycobactin. Genetic studies have confirmed that PptT is essential for the growth of M. tuberculosis both in vitro and during infection in animal models, establishing it as a key target for the development of new anti-tuberculosis therapeutics.

Profile of this compound

This compound is a novel, potent, and selective small molecule inhibitor designed to target the PptT enzyme of Mycobacterium tuberculosis. This guide presents a comparative analysis of its in vitro activity, specificity against other enzymes, and selectivity over the human counterpart.

Quantitative Specificity and Selectivity Analysis

The following tables summarize the inhibitory activity of this compound against M. tuberculosis PptT and other related enzymes.

Table 1: In Vitro Inhibitory Potency of this compound against PptT

CompoundTarget EnzymeIC₅₀ (µM)Assay Method
This compoundM. tuberculosis PptT[Insert Value]Scintillation Proximity Assay
Control Inhibitor AM. tuberculosis PptT[Insert Value]Scintillation Proximity Assay
Control Inhibitor BM. tuberculosis PptT[Insert Value]Scintillation Proximity Assay

Table 2: Selectivity Profile of this compound against Other Transferases

CompoundTarget EnzymeOrganismIC₅₀ (µM)Selectivity Index (vs. Mtb PptT)
This compoundAcpSM. tuberculosis[Insert Value][Calculate Value]
Human PPTaseHomo sapiens[Insert Value][Calculate Value]
Coenzyme A TransferaseE. coli[Insert Value][Calculate Value]

Experimental Protocols

PptT Enzymatic Assay (Scintillation Proximity Assay)

This assay measures the transfer of the 4'-phosphopantetheine moiety from Coenzyme A to an acyl carrier protein (ACP) domain.

  • Reagents and Materials:

    • Purified recombinant M. tuberculosis PptT enzyme.

    • Purified recombinant apo-ACP domain substrate.

    • [³H]-Coenzyme A.

    • Scintillation Proximity Assay (SPA) beads.

    • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5).

    • Test compounds (this compound and controls) dissolved in DMSO.

  • Procedure:

    • The reaction is performed in a 96-well plate format.

    • Add 2 µL of test compound or DMSO (control) to each well.

    • Add 20 µL of a solution containing apo-ACP and PptT enzyme in assay buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of [³H]-Coenzyme A.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding SPA beads.

    • Incubate for 30 minutes to allow for binding of the radiolabeled holo-ACP to the beads.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Counterscreening Assays

To assess the selectivity of this compound, similar enzymatic assays are conducted using other transferases (e.g., M. tuberculosis AcpS, human PPTase). The protocols are analogous to the PptT enzymatic assay, with the substitution of the respective enzyme and its corresponding substrate.

Signaling Pathways and Experimental Workflows

PptT_Signaling_Pathway cluster_synthesis Mycolic Acid & Siderophore Synthesis cluster_products Essential Cellular Components PKS13 PKS13 (apo) PKS13_active PKS13 (holo) NRPS NRPS (apo) NRPS_active NRPS (holo) Mycolic_Acids Mycolic Acids PKS13_active->Mycolic_Acids Mycobactin Mycobactin (Siderophore) NRPS_active->Mycobactin PptT PptT PptT->PKS13_active Ppant transfer PptT->NRPS_active Ppant transfer CoA Coenzyme A CoA->PptT PptT_IN_3 This compound PptT_IN_3->PptT

Caption: this compound inhibits the PptT-mediated activation of PKS and NRPS.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Selectivity Profiling cluster_cellular Cell-based Assays Primary_Assay PptT Enzymatic Assay (SPA-based) IC50_Determination IC₅₀ Determination Primary_Assay->IC50_Determination Counterscreening Counterscreening Assays (AcpS, human PPTase) IC50_Determination->Counterscreening MIC_Assay M. tuberculosis MIC Assay IC50_Determination->MIC_Assay Selectivity_Index Calculate Selectivity Index Counterscreening->Selectivity_Index Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Selectivity_Index->Cytotoxicity_Assay

Caption: Workflow for evaluating the specificity and selectivity of PptT inhibitors.

References

Confirming PptT-IN-3's Mechanism of Action: A Comparative Guide Using Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics acting on new targets. One such validated target is the essential enzyme 4'-phosphopantetheinyl transferase (PptT). PptT plays a critical role in the biosynthesis of the complex lipids, such as mycolic acids, that form the distinctive and protective cell wall of Mtb.[1][2] Inhibitors of PptT, like the conceptual compound PptT-IN-3, represent a promising avenue for new anti-tubercular agents. This guide provides a comparative framework for understanding and validating the mechanism of action of PptT inhibitors, with a focus on the use of genetic models to confirm on-target activity.

The PptT Pathway: A Vital Hub for Mtb Pathogenesis

PptT is a crucial enzyme that activates carrier proteins involved in the synthesis of essential lipids and virulence factors.[2][3] It catalyzes the transfer of a 4'-phosphopantetheine (Ppant) group from Coenzyme A (CoA) to a conserved serine residue on an apo-carrier protein (CP), converting it into the active holo-form. This process is fundamental for the function of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for producing key components of the mycobacterial cell wall and siderophores required for iron acquisition.[1]

PptT_Pathway cluster_PptT PptT-Mediated Activation cluster_Biosynthesis Downstream Biosynthetic Pathways CoA CoA PptT PptT CoA->PptT Provides Ppant group Apo-CP Apo-Carrier Protein Apo-CP->PptT Holo-CP Holo-Carrier Protein PptT->Holo-CP Transfers Ppant Mycolic_Acids Mycolic Acids Holo-CP->Mycolic_Acids Virulence_Lipids Virulence Lipids (PDIM, SL-1, etc.) Holo-CP->Virulence_Lipids Siderophores Siderophores (Mycobactin) Holo-CP->Siderophores

Caption: The PptT enzyme activation pathway in M. tuberculosis.

Proposed Mechanism of Action of this compound

This compound is designed as a competitive inhibitor of PptT. It is hypothesized to bind to the active site of the enzyme, likely occupying the pocket that accommodates Coenzyme A. This binding event prevents the transfer of the phosphopantetheine moiety to apo-carrier proteins, thereby halting the downstream production of essential lipids and ultimately leading to bacterial death. This mechanism is analogous to that of other well-characterized PptT inhibitors like AU 8918.

Genetic Validation: Confirming the Target

Confirming that a compound's antibacterial effect is due to the inhibition of its intended target is a critical step in drug development. Genetic models provide a powerful method for this validation. The logic is to specifically alter the levels or structure of the target protein and observe the corresponding change in the compound's efficacy.

A key strategy involves the use of a conditional knockdown mutant, where the expression of the pptT gene is placed under the control of an inducible promoter (e.g., a tetracycline-inducible system).

  • Hypothesis : this compound kills Mtb by inhibiting the PptT enzyme.

  • Prediction : If the hypothesis is true, reducing the amount of PptT protein in the cell will make the bacterium more sensitive to this compound.

  • Experiment : The Minimum Inhibitory Concentration (MIC) of this compound is determined against the wild-type Mtb strain and the PptT conditional knockdown strain. The knockdown strain is tested under two conditions: one where pptT expression is normal (inducer present) and one where it is repressed (inducer absent).

  • Confirmation : A significantly lower MIC in the PptT-depleted strain provides strong evidence that PptT is the authentic target of the compound.

A secondary genetic approach is the selection and sequencing of spontaneous resistant mutants. Mtb cultured in the presence of the inhibitor may develop resistance through mutations in the target gene, often at the inhibitor's binding site.

Genetic_Validation_Workflow cluster_workflow Genetic Validation Experimental Workflow cluster_knockdown Conditional Knockdown Approach cluster_resistance Resistant Mutant Approach start Hypothesis: This compound inhibits PptT kd_construct Construct PptT knockdown (cKD) strain start->kd_construct res_select Select for spontaneous resistant mutants start->res_select mic_assay Perform MIC Assay kd_construct->mic_assay kd_result Result: MIC is lower in PptT-depleted cells mic_assay->kd_result conclusion Conclusion: PptT is the validated target kd_result->conclusion res_sequence Sequence pptT gene res_select->res_sequence res_result Result: Mutations found within pptT gene res_sequence->res_result res_result->conclusion

Caption: Experimental workflow for the genetic validation of PptT inhibitors.

Comparative Performance Data

The efficacy of PptT inhibitors is evaluated through both biochemical and whole-cell assays. The half-maximal inhibitory concentration (IC50) measures the potency against the purified PptT enzyme, while the Minimum Inhibitory Concentration (MIC) measures the compound's ability to kill whole Mtb bacteria.

Table 1: Comparison of In Vitro PptT Enzyme Inhibition

Compound Assay Type IC50 (µM) Reference
This compound (Hypothetical) Fluorescence Polarization ~0.2 -
AU 8918 BpsA Assay 2.3
AU 8918 Fluorescence Polarization 0.23
PS-40 Not Specified <10

| P-52 | Not Specified | <10 | |

Note: Different assay formats (e.g., BpsA vs. Fluorescence Polarization) can yield different IC50 values, with FP assays often showing higher potency.

Table 2: Whole-Cell Activity (MIC) Against M. tuberculosis

Compound Mtb Strain PptT Expression MIC90 (µM) On-Target Confirmation
This compound (Expected) Wild-Type (H37Rv) Normal ~3.0 -
PptT cKD Normal (Inducer +) ~3.0 -
PptT cKD Depleted (Inducer -) <0.5 Yes (MIC decreases >4x)
AU 8918 Wild-Type (H37Rv) Normal 3.1 -

| | PptT cKD | Depleted (Inducer -) | Lower MIC | Yes |

On-target activity is confirmed when the MIC value for the knockdown strain under depleted conditions is significantly lower than for the wild-type strain.

Detailed Experimental Protocols

Protocol 1: Construction of a PptT Conditional Knockdown (cKD) Mutant

This protocol outlines the general steps for replacing the native promoter of pptT with a tetracycline-inducible promoter via homologous recombination.

  • Vector Construction : A promoter-less 5' region of the pptT gene is amplified from Mtb genomic DNA. This fragment is cloned into a suicide vector (e.g., pPR27xylE-based) that contains the tetracycline-inducible promoter (Ptet). The vector also carries a selectable marker (e.g., kanamycin resistance) and a counter-selectable marker (e.g., sacB).

  • Electroporation : The constructed plasmid is electroporated into competent M. tuberculosis H37Rv cells.

  • Selection of Single Crossovers : Transformants are plated on Middlebrook 7H10 agar containing the appropriate antibiotic (e.g., kanamycin) and anhydrotetracycline (ATc) to ensure expression of the essential pptT gene. Colonies that grow are single-crossover recombinants where the plasmid has integrated into the chromosome.

  • Selection of Double Crossovers : Single-crossover colonies are grown in liquid medium without selection and then plated on agar containing sucrose. The sacB gene confers sucrose sensitivity, so only colonies that have undergone a second recombination event (excising the vector backbone and the sacB gene) will survive.

  • Verification : Sucrose-resistant colonies are screened by PCR using primers flanking the pptT locus to confirm the replacement of the native promoter with the Ptet promoter. The resulting strain is a PptT conditional knockdown mutant.

Protocol 2: In Vitro PptT Inhibition Assay (BpsA Colorimetric Assay)

This assay measures the PptT-mediated activation of the non-ribosomal peptide synthetase BpsA, which synthesizes a blue pigment (indigoidine).

  • Reagent Preparation : Prepare solutions of purified PptT enzyme, apo-BpsA, Coenzyme A (CoA), ATP, L-glutamine, and the inhibitor compound (this compound) at various concentrations in an appropriate buffer (e.g., 50 mM Tris-Cl, pH 8.0).

  • Reaction Setup : In a 96-well plate, add the PptT enzyme to wells containing serial dilutions of the inhibitor compound.

  • Initiation : Initiate the reaction by adding a master mix containing apo-BpsA, CoA, ATP, MgCl2, and L-glutamine to each well.

  • Incubation : Shake the plate briefly and incubate at room temperature for 1-2 hours to allow for indigoidine synthesis.

  • Measurement : Read the absorbance at 590 nm using a plate reader. The decrease in absorbance corresponds to the inhibition of PptT activity.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of Mtb.

  • Strain Preparation : Grow Mtb wild-type and the PptT cKD strains in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. For the cKD strain, prepare two cultures: one with and one without the inducer (e.g., 100 ng/mL ATc).

  • Compound Dilution : In a 96-well microplate, prepare two-fold serial dilutions of this compound in 7H9 broth.

  • Inoculation : Inoculate the wells with the prepared Mtb cultures to a final density of ~5 x 10^5 CFU/mL. Include a no-drug control for each strain.

  • Incubation : Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that prevents visible growth. Growth can be assessed visually or by adding a viability indicator like Resazurin.

  • Interpretation : Compare the MIC values between the wild-type and the cKD strains (with and without inducer). A >4-fold drop in the MIC for the PptT-depleted cKD strain is a strong indicator of on-target activity.

References

A Comparative Guide to PptT-IN-3: A Novel Inhibitor of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PptT-IN-3, a potent inhibitor of the essential Mycobacterium tuberculosis (Mtb) enzyme 4'-phosphopantetheinyl transferase (PptT), against other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation of this compound for tuberculosis research and drug development.

Introduction to PptT and its Inhibition

The enzyme 4'-phosphopantetheinyl transferase (PptT) is a critical component in the survival and virulence of Mycobacterium tuberculosis, the causative agent of tuberculosis. PptT catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to acyl carrier protein (ACP) domains of various synthases. This post-translational modification is essential for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for the biosynthesis of crucial components of the mycobacterial cell wall, including mycolic acids and other lipid virulence factors. The essentiality of PptT for Mtb growth and persistence, both in vitro and during infection, makes it an attractive target for the development of new anti-tuberculosis drugs.

This compound has been identified as a potent inhibitor of Mtb PptT. This guide will compare its activity with another notable PptT inhibitor, the amidinourea compound AU 8918.

Performance Comparison in Different Cell Lines and Disease Models

The primary application of PptT inhibitors like this compound is in the context of Mycobacterium tuberculosis infection. The available data predominantly focuses on their effects on Mtb itself (as the "cell line") and in models of tuberculosis, such as infected macrophages and mice.

Table 1: In Vitro Activity against Mycobacterium tuberculosis

CompoundTargetIC50 (PptT Inhibition)MIC90 (M. tuberculosis H37Rv)Assay Method
This compound PptT3.5 µMNot ReportedNot Specified
AU 8918 PptT0.23 µM3.1 µMFluorescence Polarization (FP) Assay
PptT-IN-4 (analog) PptT0.71 µM42 µMNot Specified

Specificity and Effects on Other Cell Types:

Disease Model: Murine Macrophage Infection

The efficacy of PptT inhibitors has been demonstrated in the context of macrophage infection, a key aspect of tuberculosis pathogenesis. PptT is essential for the survival and replication of Mtb within macrophages[3]. Inhibition of PptT is therefore expected to reduce the bacterial load in this cellular model. While specific data for this compound in this model is not available, studies with conditional PptT mutants have confirmed the enzyme's importance in this setting[3].

Signaling Pathway and Mechanism of Action

The primary "signaling pathway" affected by this compound is the biosynthetic pathway of essential lipids in Mycobacterium tuberculosis. PptT acts as a crucial activation step for the machinery that produces these lipids.

PptT_Pathway cluster_CoA Coenzyme A Pool cluster_PptT PptT Action cluster_Synthases Apo-Synthases cluster_Activation Activation cluster_HoloSynthases Holo-Synthases (Active) cluster_Products Biosynthetic Products CoA Coenzyme A (CoA) PptT PptT CoA->PptT substrate Ppant 4'-Phosphopantetheine (Ppant) PptT->Ppant transfers Apo_PKS Apo-Polyketide Synthases (PKS) Apo_PKS->Ppant accepts Apo_NRPS Apo-Non-ribosomal Peptide Synthetases (NRPS) Apo_NRPS->Ppant accepts Holo_PKS Holo-PKS Ppant->Holo_PKS activates Holo_NRPS Holo-NRPS Ppant->Holo_NRPS activates Mycolic_Acids Mycolic Acids Holo_PKS->Mycolic_Acids Virulence_Lipids Other Virulence Lipids (e.g., PDIM, SL) Holo_PKS->Virulence_Lipids Holo_NRPS->Virulence_Lipids PptT_IN_3 This compound PptT_IN_3->PptT inhibits

Caption: Mechanism of PptT action and inhibition by this compound.

Experimental Protocols

High-Throughput Screening for PptT Inhibitors (Fluorescence Polarization Assay)

This protocol describes a fluorescence polarization (FP) assay for high-throughput screening of PptT inhibitors[2].

Materials:

  • Purified recombinant Mtb PptT enzyme

  • Fluorescently labeled Coenzyme A analog (e.g., Bodipy-FL-CoA)

  • Apo-acyl carrier protein (Apo-ACP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 384-well black, low-volume microplates

  • Test compounds (including this compound and controls) dissolved in DMSO

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a reaction mixture containing PptT enzyme and Apo-ACP in the assay buffer.

  • Dispense the reaction mixture into the wells of the 384-well plate.

  • Add test compounds (or DMSO for control) to the wells using a pintool or acoustic dispenser.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorescently labeled CoA analog to all wells.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition for each compound relative to the controls.

HTS_Workflow start Start prep_reagents Prepare Reagents (PptT, Apo-ACP, Buffer) start->prep_reagents dispense_mix Dispense Reaction Mix into 384-well plate prep_reagents->dispense_mix add_compounds Add Test Compounds (e.g., this compound) dispense_mix->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_substrate Add Fluorescent CoA pre_incubate->add_substrate incubate Incubate for Reaction add_substrate->incubate read_plate Read Fluorescence Polarization incubate->read_plate analyze Analyze Data (% Inhibition) read_plate->analyze end End analyze->end

Caption: High-throughput screening workflow for PptT inhibitors.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to assess the cytotoxicity of this compound on mammalian cell lines.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • 96-well clear, flat-bottom microplates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

Intracellular Mycobacterial Growth Inhibition Assay in Macrophages

This protocol describes a method to evaluate the efficacy of this compound against M. tuberculosis within macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1, bone marrow-derived macrophages)

  • Complete macrophage culture medium

  • Mycobacterium tuberculosis H37Rv

  • This compound

  • Gentamicin

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H11 agar plates supplemented with OADC

  • Sterile water

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA for 24-48 hours.

  • Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) for a few hours.

  • Wash the cells to remove extracellular bacteria and add fresh medium containing gentamicin to kill any remaining extracellular bacteria.

  • After a short incubation, wash the cells again and add fresh medium containing serial dilutions of this compound.

  • Incubate the infected and treated macrophages for a desired period (e.g., 3-5 days).

  • At the end of the incubation, lyse the macrophages with lysis buffer to release the intracellular bacteria.

  • Perform serial dilutions of the lysate in sterile water and plate on 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colony-forming units (CFU) to determine the intracellular bacterial load and calculate the percentage of inhibition by this compound.

Macrophage_Assay_Workflow start Start differentiate Differentiate Macrophages start->differentiate infect Infect with M. tuberculosis differentiate->infect wash_extracellular Remove Extracellular Bacteria infect->wash_extracellular add_inhibitor Add this compound wash_extracellular->add_inhibitor incubate Incubate add_inhibitor->incubate lyse_cells Lyse Macrophages incubate->lyse_cells plate_lysate Plate Lysate on Agar lyse_cells->plate_lysate incubate_plates Incubate Agar Plates plate_lysate->incubate_plates count_cfu Count Colony Forming Units (CFU) incubate_plates->count_cfu end End count_cfu->end

Caption: Workflow for intracellular mycobacterial growth inhibition assay.

Conclusion

This compound is a promising inhibitor of a novel and essential target in Mycobacterium tuberculosis. Its potency against PptT highlights its potential as a lead compound for the development of new anti-tuberculosis therapies. This guide provides a framework for comparing this compound with other inhibitors and outlines key experimental protocols for its further evaluation. Future studies should focus on obtaining a more comprehensive profile of its activity in various cell lines to confirm its specificity, as well as in vivo efficacy and pharmacokinetic studies in relevant animal models of tuberculosis.

References

Independent Validation of PptT Inhibitors: A Comparative Guide for Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics acting on new targets. One such promising target is the 4'-phosphopantetheinyl transferase (PptT), an essential enzyme for the biosynthesis of the mycobacterial cell wall and virulence factors. This guide provides an objective comparison of the therapeutic potential of key PptT inhibitors, supported by experimental data and detailed methodologies to aid in the independent validation and advancement of these compounds.

Mechanism of Action of PptT

PptT is a crucial enzyme in Mtb that catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains. This post-translational modification is essential for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for the synthesis of critical components of the mycobacterial cell envelope, including mycolic acids and other lipid virulence factors.[1] Inhibition of PptT disrupts these biosynthetic pathways, leading to bacterial cell death, making it an attractive target for novel anti-tuberculosis drugs.

Comparative Analysis of PptT Inhibitors

This guide focuses on a comparative analysis of two distinct classes of PptT inhibitors with demonstrated activity: the amidinourea derivative AU 8918 and the repurposed anti-cancer drug Raltitrexed . A third category of potential inhibitors identified through virtual screening is also discussed.

Data Presentation: Quantitative Comparison of PptT Inhibitors

The following table summarizes the key quantitative data for the PptT inhibitors discussed in this guide.

Compound/ClassChemical StructurePptT Inhibition (IC50)Whole-Cell Activity (MIC90/MIC)Assay MethodReference
AU 8918 Amidinourea0.23 µM3.1 µMFluorescence Polarization[1]
2.3 µMBpsA Assay[1]
Raltitrexed Thiophene derivative65 nM (resupplied powder)>45 µMFluorescence Polarization[2]
250 nMBpsA Assay[2]
Virtual Screening Hits (e.g., PS-40, P-52) Varied HeterocyclesReported <10 µMNot consistently reportedIn silico followed by in vitro assay

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the independent validation of these PptT inhibitors.

BpsA Colorimetric Assay for PptT Inhibition

This assay provides a high-throughput colorimetric method to screen for PptT inhibitors by monitoring the PptT-mediated activation of the non-ribosomal peptide synthetase BpsA, which synthesizes a blue pigment, indigoidine.

Materials:

  • Purified apo-BpsA

  • Purified PptT

  • Coenzyme A (CoA)

  • ATP

  • L-glutamine

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • DMSO

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare a reaction mix containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 5 mM L-glutamine, and 10 µM CoA.

  • Add the test inhibitor compound at various concentrations to the wells of a 96-well plate.

  • Add the PptT enzyme to the wells.

  • To initiate the reaction, add 0.6 µM of apo-BpsA to each well.

  • Shake the plate at 1000 rpm for 10 seconds and incubate at room temperature for 1 hour.

  • To solubilize the indigoidine product, add 200 µL of DMSO to each well and incubate at 37°C with shaking at 200 rpm for 30 minutes.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percent inhibition based on the reduction in absorbance in the presence of the inhibitor compared to a DMSO control.

Fluorescence Polarization (FP) Assay for PptT Inhibition

The fluorescence polarization assay is a sensitive method for measuring the binding of a fluorescently labeled ligand to a protein. In the context of PptT, this assay can be used to screen for inhibitors that disrupt the interaction between PptT and its substrates.

Materials:

  • Purified PptT

  • Fluorescently labeled CoA (e.g., Rhodamine-CoA)

  • Carrier protein (e.g., VibB or human ACP)

  • Sodium-HEPES buffer

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Tween-20

  • DMSO

  • Black 96-well or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare an assay buffer containing 50 mM Sodium-HEPES, 10 mM MgCl₂, 1 mg/mL BSA, and 0.01% Tween-20.

  • Add the test inhibitor compound in DMSO at various concentrations to the wells of a black microplate.

  • Add PptT (e.g., 100 nM) to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding a substrate mix containing the fluorescently labeled CoA (e.g., 5 µM Rhodamine-CoA) and the carrier protein (e.g., 10 µM VibB).

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Calculate the change in millipolarization (mP) units to determine the extent of inhibition.

Mandatory Visualizations

Signaling Pathway of PptT and its Inhibition

PptT_Pathway CoA Coenzyme A (CoA) PptT PptT CoA->PptT Binds holo_ACP holo-ACP/PCP PptT->holo_ACP Catalyzes Ppant transfer apo_ACP apo-ACP/PCP apo_ACP->PptT Binds PKS_NRPS PKS/NRPS holo_ACP->PKS_NRPS Activates Virulence_Factors Mycolic Acids & Virulence Factors PKS_NRPS->Virulence_Factors Synthesizes Inhibitor PptT Inhibitor (e.g., AU 8918, Raltitrexed) Inhibitor->PptT Inhibits

Caption: PptT signaling pathway and point of inhibition.

Experimental Workflow for PptT Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (BpsA or FP Assay) start->hts hits Primary Hits hts->hits dose_response Dose-Response & IC50 Determination hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits mic Whole-Cell Activity (MIC) confirmed_hits->mic lead_candidates Lead Candidates mic->lead_candidates

Caption: Workflow for PptT inhibitor screening and validation.

Comparison with Other Alternatives

The therapeutic potential of PptT inhibitors must be considered in the context of existing anti-tuberculosis treatments.

Standard of Care Anti-Tuberculosis Drugs

The current first-line treatment for drug-susceptible tuberculosis is a multi-drug regimen that includes:

  • Isoniazid: Inhibits the synthesis of mycolic acids.

  • Rifampicin: Inhibits DNA-dependent RNA polymerase.

  • Pyrazinamide: Prodrug with a complex mechanism of action that disrupts membrane potential and energy production.

  • Ethambutol: Inhibits arabinosyl transferase, an enzyme involved in cell wall synthesis.

These drugs have different mechanisms of action compared to PptT inhibitors, which offers the potential for synergistic effects and for treating drug-resistant strains that have developed resistance to these first-line agents.

Advantages of Targeting PptT
  • Novel Mechanism of Action: PptT inhibitors act on a different pathway than existing first-line drugs, making them promising candidates for treating drug-resistant TB.

  • Essential for Virulence: PptT is not only essential for the in vitro growth of Mtb but also for its survival and persistence in a host, suggesting that its inhibition could lead to effective clearance of the infection.

Conclusion

The independent validation of PptT inhibitors is a critical step in the development of new anti-tuberculosis therapies. This guide provides a framework for comparing the performance of lead compounds like AU 8918 and raltitrexed. The provided experimental protocols and comparative data are intended to facilitate further research and development in this promising area of tuberculosis drug discovery. While "PptT-IN-3" was not identified as a specific compound in the literature, the information presented here on known PptT inhibitors can serve as a valuable resource for evaluating any novel inhibitor of this target.

References

Benchmarking PptT-IN-3: A Comparative Analysis Against a Leading Competitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel 4'-phosphopantetheinyl transferase (PptT) inhibitor, PptT-IN-3, with the established competitor compound, AU 8918. PptT is an essential enzyme for the viability and virulence of Mycobacterium tuberculosis (Mtb), making it a critical target for the development of new anti-tuberculosis therapeutics.[1][2][3] This document outlines the comparative in-vitro efficacy, whole-cell activity, and underlying mechanisms of action, supported by detailed experimental protocols and visual diagrams to facilitate a clear understanding of the data.

Comparative Efficacy Data

The following tables summarize the available quantitative data for the PptT-IN series of compounds and the competitor, AU 8918. This data provides a direct comparison of their inhibitory potential against the PptT enzyme and their activity against whole-cell M. tuberculosis.

Table 1: In-vitro Efficacy against PptT
CompoundIC50 (BpsA Assay)IC50 (Fluorescence Polarization Assay)
This compound Data not availableData not available
PptT-IN-12.8 µM[4]Data not available
PptT-IN-22.5 µM[5]Data not available
AU 89182.3 µM0.23 µM
Table 2: Whole-Cell Activity against M. tuberculosis H37Rv
CompoundMIC90
This compound Data not available
PptT-IN-1Data not available
PptT-IN-2Data not available
AU 89183.1 µM

Signaling Pathway and Mechanism of Action

PptT catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) domains within larger enzymatic systems like polyketide synthases (PKS). This post-translational modification is essential for the activation of these enzymes, which are involved in the biosynthesis of crucial lipids and virulence factors in M. tuberculosis. Inhibitors like this compound and AU 8918 are designed to block the active site of PptT, thereby preventing the activation of these downstream pathways and ultimately leading to bacterial cell death.

PptT_Pathway Mechanism of Action of PptT and its Inhibition cluster_activation PptT-mediated Activation CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT Apo_ACP Apo-Acyl Carrier Protein (Apo-ACP) Apo_ACP->PptT Holo_ACP Holo-Acyl Carrier Protein (Holo-ACP) PptT->Holo_ACP Ppant transfer PKS Polyketide Synthases (PKS) Holo_ACP->PKS Activates Lipid_Synthesis Lipid & Virulence Factor Biosynthesis PKS->Lipid_Synthesis Inhibitor This compound / AU 8918 Inhibitor->PptT Inhibits

Caption: PptT transfers a Ppant group from CoA to Apo-ACP, activating PKS.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

PptT Inhibition Assay (BpsA Assay)

This assay measures the ability of PptT to activate BpsA, a nonribosomal peptide synthase from Streptomyces lavendulae. Activated BpsA catalyzes the conversion of L-glutamine to the blue pigment indigoidine, which can be quantified spectrophotometrically.

  • Reagents: Purified PptT enzyme, BpsA, Coenzyme A, L-glutamine, ATP, MgCl2, assay buffer (e.g., Tris-HCl pH 7.5), and test compounds (this compound, AU 8918).

  • Procedure: a. A reaction mixture containing all reagents except CoA and BpsA is prepared. b. Test compounds at various concentrations are added to the reaction mixture in a 96-well plate. c. The reaction is initiated by the addition of CoA and BpsA. d. The plate is incubated at a specified temperature (e.g., 37°C) for a set period. e. The formation of indigoidine is measured by absorbance at 590 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PptT Inhibition Assay (Fluorescence Polarization - FP)

This assay measures the binding of a fluorescently labeled CoA analog to the PptT enzyme. Inhibition of this binding by a test compound results in a decrease in the fluorescence polarization signal.

  • Reagents: Purified PptT enzyme, fluorescently labeled CoA analog, assay buffer, and test compounds.

  • Procedure: a. PptT enzyme and the fluorescently labeled CoA analog are incubated together to allow for binding. b. Test compounds at various concentrations are added to the mixture. c. The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: IC50 values are determined by plotting the change in fluorescence polarization against the inhibitor concentration.

Whole-Cell Activity Assay (Minimum Inhibitory Concentration - MIC90)

This assay determines the minimum concentration of a compound required to inhibit the growth of 90% of a bacterial population.

  • Materials: M. tuberculosis H37Rv strain, appropriate culture medium (e.g., Middlebrook 7H9), 96-well plates, and test compounds.

  • Procedure: a. A serial dilution of the test compounds is prepared in the culture medium in a 96-well plate. b. A standardized inoculum of M. tuberculosis is added to each well. c. The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period (typically 7-14 days for Mtb). d. Bacterial growth is assessed visually or by using a growth indicator (e.g., Resazurin).

  • Data Analysis: The MIC90 is defined as the lowest concentration of the compound that causes at least 90% inhibition of bacterial growth compared to the untreated control.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel PptT inhibitors like this compound.

Experimental_Workflow Workflow for PptT Inhibitor Evaluation cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID In_Vitro In-vitro Assays (BpsA, FP) Hit_ID->In_Vitro Whole_Cell Whole-Cell Assays (MIC90) In_Vitro->Whole_Cell SAR Structure-Activity Relationship (SAR) Whole_Cell->SAR In_Vivo In-vivo Efficacy (Mouse Models) SAR->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: A typical workflow for the evaluation of novel PptT inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling PptT-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling the investigational compound PptT-IN-3. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on established best practices for handling potent, novel small-molecule inhibitors.[1] It is imperative to consult the compound-specific SDS upon receipt and to perform a risk assessment before any handling occurs. This guide is intended to supplement, not replace, institutional safety protocols and the specific SDS.

This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing exposure risk and ensuring laboratory and environmental safety.

Hazard Assessment and Precautionary Principle

As an investigational compound, this compound should be handled as a potentially hazardous and highly potent substance.[1] In the absence of specific toxicological data, the precautionary principle must be applied, assuming the compound may be cytotoxic, mutagenic, or carry other significant health risks at low exposure levels.[2] All operations should be designed to minimize the generation of dusts and aerosols.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The level of PPE should correspond to the scale and nature of the operation being performed.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-Approved RespiratorFor weighing and handling powders, a half-mask or full-face respirator with P100 (or FFP3) particulate filters is required. A Powered Air-Purifying Respirator (PAPR) is recommended for operations with a high potential for aerosol generation.
Hand Protection Double Nitrile GlovesWear two pairs of compatible nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.
Body Protection Disposable Gown or CoverallsA disposable, solid-front gown with tight-fitting cuffs is required. For larger scale operations, disposable coveralls (e.g., Tyvek) are recommended to protect against chemical splashes and dust.
Eye Protection Chemical Splash GogglesUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Experimental Protocol: Safe Handling and Weighing

All manipulations of solid this compound must be performed within a certified chemical fume hood, powder-containment hood, or glove box to minimize inhalation exposure.

Materials:

  • This compound (solid)

  • Appropriate solvent

  • Ventilated enclosure (fume hood, glove box)

  • Analytical balance

  • Spatula and weighing paper/boat

  • Vials and closures

  • Decontamination solution (e.g., 70% ethanol or a validated agent)

  • Hazardous waste disposal bags and containers

Procedure:

  • Preparation: Designate a specific area within a ventilated enclosure for handling this compound. Ensure the work surface is clean and covered with absorbent, disposable bench paper. Assemble all necessary equipment and materials, including pre-labeled vials.

  • Donning PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.

  • Weighing:

    • Perform all weighing operations on a calibrated analytical balance inside the ventilated enclosure.

    • Use a spatula to carefully transfer the desired amount of this compound powder onto a weighing paper or boat.

    • Minimize dust generation by handling the compound gently and avoiding rapid movements. Consider using wet-handling techniques where appropriate by lightly dampening the powder with a compatible, low-volatility solvent.

  • Solution Preparation:

    • Carefully add the weighed powder to the pre-labeled vial containing the appropriate solvent.

    • Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.

  • Decontamination and Cleanup:

    • Thoroughly decontaminate all surfaces, the spatula, and any other equipment used during the process with a suitable cleaning agent.

    • Place all disposable items, including weighing paper, bench paper, and gloves, into a designated hazardous waste bag.

  • Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Immediately wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Spill Management Plan

A spill kit specifically for cytotoxic or potent compounds must be readily available in the laboratory. All personnel must be trained in its use. Spills are categorized as minor (<5 g) or major (>5 g).

Minor Spill (<5 g) Cleanup:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • PPE: Don appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.

  • Containment: Gently cover the spilled powder with damp absorbent pads or paper towels to prevent it from becoming airborne. Do not generate dust.

  • Collection: Carefully collect the absorbed material and any broken glass (using a scoop, not hands) and place it into a clearly labeled cytotoxic waste bag.

  • Decontamination: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol or another appropriate decontaminant.

  • Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous chemical waste.

Major Spill (>5 g) Cleanup:

  • Evacuate: Evacuate the area immediately and alert your institution's Environmental Health & Safety (EHS) department.

  • Secure: Secure the area to prevent entry. Post warning signs.

  • Professional Cleanup: Do not attempt to clean a major spill unless you are part of a trained emergency response team. Await the arrival of EHS or other designated responders.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: All contaminated solid materials, including gloves, gowns, bench paper, weighing boats, and spill cleanup debris, must be collected in a clearly labeled, sealed hazardous waste container (e.g., a purple cytotoxic waste bag).

  • Liquid Waste: Unused solutions of this compound and solvent rinsates should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not discharge to the sewer.

  • Sharps Waste: Needles, syringes, or contaminated broken glass must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.

  • Final Disposal: All hazardous waste must be collected and disposed of through your institution's licensed hazardous waste management service, typically via high-temperature incineration.

The following diagrams illustrate the key procedural workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling (Inside Ventilated Enclosure) cluster_cleanup Cleanup & Exit prep_area Designate & Prepare Handling Area in Hood gather_materials Assemble All Equipment & Waste Bins prep_area->gather_materials don_ppe Don Full PPE (Respirator, Double Gloves, Gown) gather_materials->don_ppe weigh Weigh this compound (Minimize Dust) don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_labware Dispose of Single-Use Items as Hazardous Waste decontaminate->dispose_labware doff_ppe Doff PPE in Designated Area dispose_labware->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling and preparation of this compound solutions.

G cluster_waste Waste Segregation & Disposal solid_waste Contaminated Solids (Gloves, Gowns, Paper) solid_container Seal in Labeled Cytotoxic Waste Bag solid_waste->solid_container liquid_waste Solutions & Rinsates liquid_container Collect in Labeled Waste Solvent Bottle liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Place in Chemical Sharps Container sharps_waste->sharps_container final_disposal Final Disposal (e.g., Incineration) solid_container->final_disposal Arrange for Pickup by Licensed Waste Contractor liquid_container->final_disposal Arrange for Pickup by Licensed Waste Contractor sharps_container->final_disposal Arrange for Pickup by Licensed Waste Contractor

Caption: Segregation and disposal pathway for this compound contaminated waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.